Difuroyl Disulfide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6O4S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
S-(furan-2-carbonylsulfanyl) furan-2-carbothioate |
InChI |
InChI=1S/C10H6O4S2/c11-9(7-3-1-5-13-7)15-16-10(12)8-4-2-6-14-8/h1-6H |
InChI Key |
LUHDTJVPLYZWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)SSC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Difurfuryl Disulfide: Chemical Properties and Structure
Introduction
Difurfuryl disulfide, also known as 2,2'-(dithiodimethylene)difuran, is an organosulfur compound with the chemical formula C10H10O2S2.[1][2] It is a versatile molecule utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its distinct structure, featuring two furan rings connected by a disulfide linkage, contributes to its unique chemical properties and reactivity.[2] This compound is also a significant volatile flavor component found in roasted coffee and cooked beef.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to difurfuryl disulfide.
Chemical and Physical Properties
Difurfuryl disulfide is typically a colorless to pale yellowish oily liquid.[1][3] It is characterized by a strong, sulfuraceous odor which, at very low concentrations, imparts roasted, nutty, and meaty aroma profiles.[1][5] The compound is slightly soluble in water but soluble in organic solvents such as alcohol, ether, and chloroform.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of difurfuryl disulfide:
| Property | Value | Source(s) |
| Molecular Formula | C10H10O2S2 | [1][2][3] |
| Molecular Weight | 226.32 g/mol | [3][4] |
| Melting Point | 10-11 °C | [1][2][3] |
| Boiling Point | 112-115 °C at 0.5 mmHg | [1][3][5] |
| Density | 1.233 g/mL at 25 °C | [1][3][5] |
| Refractive Index | n20/D 1.585 | [1][3][5] |
| Flash Point | >230 °F (>110 °C) | [1][3][4] |
| Vapor Pressure | 0.000462 mmHg at 25°C | [1][4] |
| CAS Number | 4437-20-1 | [1][2][3] |
Chemical Structure
The structure of difurfuryl disulfide consists of two furfuryl groups (furan-2-ylmethyl) linked by a disulfide bond. The IUPAC name for this compound is 2-[(furan-2-ylmethyldisulfanyl)methyl]furan.[6] The disulfide linkage is a key feature, influencing the molecule's reactivity and stability.
Caption: Chemical structure of difurfuryl disulfide.
Experimental Protocols
Synthesis of Difurfuryl Disulfide
A common method for the synthesis of difurfuryl disulfide involves the oxidation of furfuryl mercaptan. One documented procedure utilizes potassium bromate (KBrO3) as the oxidizing agent in the presence of a catalytic amount of ammonium molybdate.[3]
Methodology:
-
A mixture of 4-chlorobenzenethiol (as a model thiol, though the principle applies to furfuryl mercaptan), potassium bromate (KBrO3), and ammonium molybdate ((NH4)6Mo7O24·4H2O) is prepared in a solvent system of acetonitrile and water (CH3CN/H2O).[3]
-
The reaction mixture is stirred at ambient temperature.[3]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]
-
Upon completion, dichloromethane (CH2Cl2) is added, and the mixture is filtered.[3]
-
The filtrate is washed sequentially with a 5% sodium hydroxide (NaOH) solution and water.[3]
-
The organic layer is then dried using anhydrous magnesium sulfate (MgSO4).[3]
-
The final product, difurfuryl disulfide, is obtained by evaporating the solvent.[3]
Another reported method involves the reaction of furfural with hydrogen sulfide or sodium hydrosulfide.[1][5] A patented process describes the reaction of furfuryl mercaptan with dimethyl sulfoxide (DMSO) as an oxidant.[7]
Characterization
The characterization of difurfuryl disulfide is typically performed using standard analytical techniques:
-
Gas Chromatography (GC): Used to determine the purity of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the magnetic properties of its atomic nuclei.
-
Mass Spectrometry (MS): Provides information about the mass and fragmentation pattern of the molecule.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their absorption of infrared radiation.[9]
The following diagram illustrates a general workflow for the synthesis and characterization of difurfuryl disulfide.
Caption: Synthesis and characterization workflow.
Safety and Handling
Difurfuryl disulfide requires careful handling in a laboratory setting. It is advisable to work in a well-ventilated area or under a fume hood.[10][11]
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the handling area.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Keep in a dark place, under an inert atmosphere, and at a recommended temperature of 2-8°C.[1][3]
In case of exposure, standard first-aid measures should be followed, such as flushing the affected area with water and seeking medical attention if irritation persists.[10] For disposal, consult local environmental and safety regulations.[10][12]
Applications
Difurfuryl disulfide is a valuable compound with applications in several fields:
-
Flavor and Fragrance: It is used as a food flavoring agent to impart roasted, coffee, and meaty notes in various food products.[1][12]
-
Organic Synthesis: It serves as a reagent and building block in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.[2]
-
Material Science: The compound is used in the development of specialty polymers and resins, contributing to improved thermal stability and chemical resistance.[2]
Conclusion
Difurfuryl disulfide is a compound of significant interest due to its unique aroma profile and its utility in chemical synthesis. A thorough understanding of its chemical properties, structure, and safe handling protocols is essential for researchers and professionals working with this molecule. The experimental methodologies outlined in this guide provide a basis for the synthesis and characterization of difurfuryl disulfide for various research and development applications.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]
- 4. Cas 4437-20-1,Difurfuryldisulfide | lookchem [lookchem.com]
- 5. Difurfuryl Disulfide manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. 2,2'-(Dithiodimethylene)difuran | C10H10O2S2 | CID 20499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN1045599C - Process for preparing difurfuryl dithioether - Google Patents [patents.google.com]
- 8. Bis(2-furfuryl)disulfide [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. echemi.com [echemi.com]
- 12. Difurfuryl Disulfide | 4437-20-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Spectroscopic Analysis of CAS 4437-20-1: A Technical Guide
Introduction
This technical guide provides an in-depth analysis of the spectroscopic properties of the compound with CAS number 4437-20-1, identified as Difurfuryl disulfide. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines the experimental protocols for these analyses, and presents a logical workflow for the spectroscopic characterization of this compound.
Spectroscopic Data
The following sections present the quantitative NMR and FTIR data for Difurfuryl disulfide in structured tables for clear interpretation and comparison.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of Difurfuryl disulfide provides information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in a deuterated chloroform (CDCl₃) solvent, is summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | Doublet of Doublets | 2H | H5 |
| 6.31 | Doublet of Doublets | 2H | H4 |
| 6.22 | Doublet of Doublets | 2H | H3 |
| 3.75 | Singlet | 4H | Methylene (-CH₂-) |
Table 1: ¹H NMR spectral data of Difurfuryl disulfide.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum reveals the different carbon environments within the Difurfuryl disulfide molecule. The data presented was also obtained using deuterated chloroform (CDCl₃) as the solvent.
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | C2 |
| 142.6 | C5 |
| 110.7 | C4 |
| 108.5 | C3 |
| 31.8 | Methylene (-CH₂-) |
Table 2: ¹³C NMR spectral data of Difurfuryl disulfide.
FTIR (Fourier-Transform Infrared) Spectroscopy Data
The FTIR spectrum identifies the functional groups present in Difurfuryl disulfide based on the absorption of infrared radiation at specific wavenumbers.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3113 | Weak | C-H stretch (furan ring) |
| 2925 | Weak | C-H stretch (methylene) |
| 1504 | Medium | C=C stretch (furan ring) |
| 1235 | Medium | C-O-C stretch (furan ring) |
| 1012 | Strong | C-O stretch |
| 740 | Strong | C-H out-of-plane bend |
Table 3: FTIR spectral data of Difurfuryl disulfide.
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and FTIR spectra of Difurfuryl disulfide.
NMR Spectroscopy Protocol
2.1.1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Difurfuryl disulfide.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the multiplicities of the peaks.
2.1.3. ¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Process the FID with an appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
FTIR Spectroscopy Protocol
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat liquid Difurfuryl disulfide directly onto the center of the ATR crystal.
2.2.2. Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant peaks.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of CAS 4437-20-1.
Thermal Stability and Degradation of Difurfuryl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difurfuryl disulfide (CAS 4437-20-1) is a sulfur-containing heterocyclic compound with applications in the food and fragrance industries, as well as in material science. Its thermal stability is a critical parameter influencing its application in processes involving elevated temperatures, such as in the development of specialty polymers and resins where it can confer improved thermal and chemical resistance. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of difurfuryl disulfide, including available quantitative data, proposed degradation pathways, and detailed experimental protocols for its analysis.
Thermal Stability Analysis
The thermal stability of difurfuryl disulfide has been investigated using thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) Data
While detailed studies on the thermal analysis of pure difurfuryl disulfide are limited in publicly available literature, data from a study on its encapsulation indicates a single-step decomposition process. The key parameters from this analysis are summarized below.
| Parameter | Value | Source |
| Onset Decomposition Temperature | ~150 °C | [Implied from TGA curve in a study on its inclusion complex] |
| Peak Decomposition Temperature (DTG) | ~225 °C | [Implied from TGA curve in a study on its inclusion complex] |
| End of Decomposition Temperature | ~250 °C | [Implied from TGA curve in a study on its inclusion complex] |
| Mass Loss | ~100% | [Implied from TGA curve in a study on its inclusion complex] |
Note: The exact experimental conditions for the TGA of pure difurfuryl disulfide were not specified in the available source. The data is inferred from the provided thermogram.
Proposed Thermal Degradation Pathway
The thermal degradation of difurfuryl disulfide is proposed to proceed through a radical mechanism, initiated by the homolytic cleavage of the relatively weak sulfur-sulfur bond. This initial step is characteristic of the thermal decomposition of dialkyl disulfides. The subsequent reactions of the resulting furfurylthiyl radicals can lead to a variety of degradation products. The furan ring itself is also susceptible to thermal decomposition at higher temperatures.
Logical Relationship of Degradation
Caption: Proposed thermal degradation pathway of Difurfuryl Disulfide.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of difurfuryl disulfide are not widely published. However, standard methodologies for the analysis of volatile and semi-volatile organic sulfur compounds can be adapted.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for the simultaneous thermal analysis of difurfuryl disulfide.
Objective: To determine the thermal stability, decomposition temperatures, and thermal events (e.g., melting, boiling) of difurfuryl disulfide.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of difurfuryl disulfide into an alumina or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Curve: Analyze the percentage of mass loss as a function of temperature. Determine the onset, peak, and end temperatures of decomposition.
-
DTG Curve: Analyze the first derivative of the TGA curve to precisely identify the temperatures of maximum mass loss rate.
-
DSC Curve: Analyze the heat flow to identify endothermic and exothermic events such as melting, boiling, and decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol describes a general method for identifying the thermal degradation products of difurfuryl disulfide.
Objective: To identify the volatile and semi-volatile compounds produced during the thermal decomposition of difurfuryl disulfide.
Instrumentation: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a small amount (e.g., 100-500 µg) of difurfuryl disulfide into a pyrolysis sample cup.
-
Pyrolysis:
-
Introduce the sample cup into the pyrolyzer.
-
Rapidly heat the sample to a set pyrolysis temperature (e.g., 300 °C, 500 °C, and 800 °C to investigate degradation at different stages) in an inert atmosphere (e.g., helium).
-
-
Gas Chromatography:
-
The pyrolysis products are swept into the GC column by the carrier gas.
-
Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the degradation products.
-
Employ a temperature program to elute the compounds, for example, hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
-
Mass Spectrometry:
-
The separated compounds are introduced into the mass spectrometer.
-
Operate the MS in electron ionization (EI) mode.
-
Scan a mass range of, for example, m/z 35-550.
-
-
Data Analysis: Identify the eluted compounds by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive thermal analysis of difurfuryl disulfide.
Caption: Workflow for Thermal Analysis of Difurfuryl Disulfide.
Conclusion
The thermal stability of difurfuryl disulfide is characterized by a single-step decomposition that begins around 150 °C and is complete by approximately 250 °C. The proposed degradation mechanism involves the initial homolytic cleavage of the disulfide bond, leading to the formation of furfurylthiyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including recombination, disproportionation, and fragmentation, to yield a complex mixture of degradation products. Further investigation using techniques such as Pyrolysis-GC-MS is necessary to fully elucidate the composition of these degradation products and confirm the proposed pathway. The experimental protocols outlined in this guide provide a framework for conducting such detailed thermal analyses, which are essential for optimizing the use of difurfuryl disulfide in applications where thermal stability is a critical factor.
Difurfuryl Disulfide: A Technical Guide to its Biological Profile and Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Difurfuryl disulfide is an organosulfur compound with a distinct aromatic profile, primarily utilized in the flavor and fragrance industries.[1][2] While its application as a chemical intermediate in the synthesis of pharmaceuticals and advanced materials is recognized, a comprehensive understanding of its direct mechanism of action in biological systems is not well-documented in publicly available scientific literature.[3][4] This technical guide consolidates the existing knowledge on difurfuryl disulfide, including its physicochemical properties and toxicological data. Due to the limited specific research on its biological activity, this document explores the established mechanisms of action of structurally related organosulfur and furan-containing compounds to propose putative pathways and experimental frameworks for future investigation into the bioactivity of difurfuryl disulfide.
Introduction
Difurfuryl disulfide (CAS 4437-20-1) is a sulfur-containing volatile compound naturally found in roasted coffee and cooked beef.[5] Its characteristic roasted, coffee-like, and meaty aroma has led to its widespread use as a flavoring agent.[1][2] Beyond its sensory applications, the presence of furan rings and a disulfide linkage suggests potential for broader applications, including as a precursor for bioactive molecules and in the development of novel polymers.[3][4] Despite its use as a pharmaceutical intermediate, there is a notable absence of in-depth studies on its specific molecular targets and signaling pathways in biological systems.[3] This guide aims to bridge this knowledge gap by presenting the available data on difurfuryl disulfide and extrapolating potential mechanisms of action from analogous compounds, thereby providing a foundational resource for researchers and drug development professionals.
Physicochemical and Toxicological Profile
A summary of the known quantitative data for difurfuryl disulfide is presented in Table 1. The available information is primarily limited to its toxicological profile.
Table 1: Quantitative Data for Difurfuryl Disulfide
| Parameter | Value | Species | Reference |
| Oral LD50 | 500 mg/kg (ATE) | Rat | [6] |
| Acute Toxicity (Oral) | Category 4, Harmful if swallowed | N/A | [7] |
| Acute Toxicity (Inhalation) | Fatal if inhaled | N/A | [8] |
ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%
Putative Mechanisms of Action in Biological Systems
Direct evidence for the biological mechanism of action of difurfuryl disulfide is currently lacking in the scientific literature. However, based on the known activities of other organosulfur compounds, such as diallyl disulfide from garlic, and the general biological effects of furan derivatives, several potential pathways can be hypothesized.
Potential Antioxidant and Anti-inflammatory Pathways
Organosulfur compounds are known to possess antioxidant and anti-inflammatory properties. For instance, diallyl disulfide has been shown to attenuate airway inflammation by activating the Nrf-2/HO-1 pathway and suppressing NF-κB.[9][10] Furan derivatives have also been reported to exert regulatory effects on cellular activities by modulating signaling pathways such as MAPK and PPAR-γ.[11] It is plausible that difurfuryl disulfide could engage with similar pathways.
The Nrf-2/HO-1 pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf-2 leads to the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1).
The NF-κB pathway is a central mediator of inflammatory responses. Its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.
Furan derivatives have been associated with the modulation of Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling, both of which are involved in inflammation and cellular stress responses.
Proposed Experimental Protocols for Future Research
To elucidate the biological mechanism of action of difurfuryl disulfide, a series of in vitro and in vivo experiments are proposed.
In Vitro Antioxidant Activity Assays
Based on methodologies used for other organosulfur compounds, the following assays could be employed to determine the antioxidant potential of difurfuryl disulfide.[12]
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Protocol:
-
Prepare a stock solution of difurfuryl disulfide in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare serial dilutions of the difurfuryl disulfide stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add the difurfuryl disulfide dilutions to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
In Vitro Anti-inflammatory Activity Assays
Cell-based assays can be used to investigate the potential anti-inflammatory effects of difurfuryl disulfide.
This model is commonly used to study inflammatory responses.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of difurfuryl disulfide for a specified time.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Lyse the cells to extract proteins for Western blot analysis of key signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK).
-
Conclusion and Future Directions
Difurfuryl disulfide is a compound with established applications in the flavor and fragrance sector and potential in pharmaceutical and materials science. However, a significant knowledge gap exists regarding its mechanism of action in biological systems. This guide has summarized the available toxicological data and proposed putative mechanisms of action based on the activities of structurally related compounds. The suggested experimental protocols provide a roadmap for future research to elucidate the antioxidant, anti-inflammatory, and other potential pharmacological effects of difurfuryl disulfide. Such studies are crucial for understanding its safety profile and for the potential development of new therapeutic agents derived from this scaffold.
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. Difurfuryl Disulfide | 4437-20-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. echemi.com [echemi.com]
- 8. axxence.de [axxence.de]
- 9. Diallyl-disulfide, an organosulfur compound of garlic, attenuates airway inflammation via activation of the Nrf-2/HO-1 pathway and NF-kappaB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Difurfuryl Disulfide: A Technical Guide to its Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difurfuryl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma of roasted coffee and cooked meats. Beyond its role as a flavor and fragrance component, its chemical properties, particularly its solubility and stability in aqueous environments, are of considerable interest in various scientific disciplines, including food chemistry, materials science, and pharmaceutical research. This technical guide provides a comprehensive overview of the aqueous solubility and stability of difurfuryl disulfide, presenting available quantitative data, outlining experimental methodologies, and visualizing key chemical pathways.
Solubility of Difurfuryl Disulfide in Aqueous Solutions
The solubility of a compound in an aqueous medium is a critical parameter that influences its bioavailability, reactivity, and environmental fate. Difurfuryl disulfide is characterized by its limited solubility in water.
Quantitative Solubility Data
Published data on the aqueous solubility of difurfuryl disulfide is sparse. However, a key value has been reported at a standard temperature.
Table 1: Aqueous Solubility of Difurfuryl Disulfide
| Temperature (°C) | Solubility (g/L) | Method | Reference |
| 25 | 0.01156 | Not Specified | [1][2] |
This low solubility classifies difurfuryl disulfide as "slightly soluble" in water[3][4]. It is, however, soluble in organic solvents such as alcohol and oils[3][4]. Further research is required to establish a comprehensive solubility profile across a range of temperatures and pH values.
Experimental Protocol for Solubility Determination
Standardized methods for determining the water solubility of substances with low aqueous solubility are outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 105. These methods are designed to ensure data reliability and comparability.
Workflow for Determining Aqueous Solubility (OECD 105)
References
Physicochemical properties of bis(2-furfuryl) disulfide
An In-depth Technical Guide to the Physicochemical Properties of Bis(2-furfuryl) disulfide
Introduction
Bis(2-furfuryl) disulfide, also known as furfuryl disulfide, is an organic sulfur compound with the chemical formula C₁₀H₁₀O₂S₂.[1][2] It is a significant volatile component responsible for the characteristic aroma of roasted coffee and cooked beef.[3] This compound is characterized by its potent, sulfurous, and often meaty aroma, making it a subject of interest in food chemistry and flavor science.[3] This guide provides a detailed overview of its physicochemical properties, analytical methodologies, and synthesis, tailored for researchers, scientists, and professionals in drug development and related fields.
Physicochemical Properties
The key physicochemical properties of bis(2-furfuryl) disulfide are summarized in the table below. These properties are critical for understanding its behavior in various matrices, its stability, and its potential applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₂S₂ | [1][2][3] |
| Molecular Weight | 226.32 g/mol | [1][2][3][4] |
| CAS Number | 4437-20-1 | [1][2][3] |
| Appearance | Pale yellowish oily liquid | [3][5] |
| Odor | Powerful, repulsive sulfuraceous, roasted, alliaceous, green, meaty | [3][5] |
| Melting Point | 10-11 °C | [3][4] |
| Boiling Point | 112-115 °C at 0.5 mmHg; 229-230 °C at 760 mmHg | [3][4] |
| Density | 1.233 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.585 | [3] |
| Solubility | Slightly soluble in water; soluble in oils | [4][5] |
| LogP (Octanol/Water) | 4.03 | [3][4] |
Experimental Protocols & Methodologies
The characterization of bis(2-furfuryl) disulfide involves various analytical and synthetic techniques. Below are methodologies cited in the literature.
Synthesis of Bis(2-furfuryl) disulfide
A general procedure for the synthesis of disulfides from thiols has been described, which can be applied to produce bis(2-furfuryl) disulfide.[3]
Procedure:
-
A non-homogeneous mixture is prepared containing a thiol (in this conceptual example, furfuryl mercaptan would be the precursor), potassium bromate (KBrO₃), ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), and a solvent system of acetonitrile/water (CH₃CN/H₂O) in a 7:3 ratio.[3]
-
The reaction mixture is stirred at room temperature under an ambient atmosphere.[3]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane.[3]
-
Upon completion, dichloromethane (CH₂Cl₂) is added, and the mixture is filtered to isolate the product.[3]
Caption: A flowchart of the synthesis of bis(2-furfuryl) disulfide.
Gas Chromatography (GC)
Gas chromatography is a primary technique for the identification and quantification of bis(2-furfuryl) disulfide in complex mixtures, such as food aromas. The NIST Chemistry WebBook provides data from various GC analyses.[1][6]
Typical GC Conditions:
-
Column Type: Capillary columns are typically used.[1]
-
Stationary Phases: Common stationary phases include DB-5, OV-101, CP-Sil 8CB-MS, SE-54, and SE-30.[1][6]
-
Temperature Program: A temperature ramp is generally employed. For example, starting at 60°C, holding for 5 minutes, then increasing at a rate of 4 K/min to a final temperature of 250°C, held for 20 minutes.[1]
-
Carrier Gas: Helium is a commonly used carrier gas.[1]
-
Detection: Detection is often performed using a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (MS).[1]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is essential for the structural elucidation and confirmation of bis(2-furfuryl) disulfide. The NIST Mass Spectrometry Data Center provides reference mass spectra obtained through electron ionization (EI).[2] The fragmentation pattern in the mass spectrum serves as a chemical fingerprint for unambiguous identification.
Caption: A general workflow for identifying bis(2-furfuryl) disulfide.
References
- 1. Bis(2-furfuryl)disulfide [webbook.nist.gov]
- 2. Bis(2-furfuryl)disulfide [webbook.nist.gov]
- 3. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]
- 4. 2,2'-(Dithiodimethylene)difuran | C10H10O2S2 | CID 20499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bis(2-Furfuryl)disulfide [yl.cnreagent.com]
- 6. Bis(2-furfuryl)disulfide [webbook.nist.gov]
In-Depth Technical Guide to the Potential Biological Activities of Furan-Containing Disulfides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biological activities of furan-containing disulfides. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, ranging from anticancer to antimicrobial and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the field.
Introduction
Furan-containing compounds are a diverse group of heterocyclic molecules that are integral to numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The furan moiety, a five-membered aromatic ring containing one oxygen atom, is recognized as a privileged scaffold in medicinal chemistry.[3] When coupled with a disulfide bond (-S-S-), a functional group known for its role in various biological processes, the resulting furan-containing disulfides present a unique chemical architecture with intriguing pharmacological potential.[4][5]
Disulfide bonds are known to interact with thiol-containing molecules, such as cysteine residues in proteins, which can lead to the modulation of protein function and the induction of cellular responses.[6] This reactivity, combined with the diverse bioactivities associated with the furan ring, makes furan-containing disulfides promising candidates for the development of novel therapeutic agents. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, providing the available quantitative data and the methodologies used to ascertain these activities.
Synthesis of Furan-Containing Disulfides
The synthesis of furan-containing disulfides can be achieved through various chemical strategies. A common approach involves the oxidative coupling of the corresponding furan-containing thiols.
Example Synthesis Protocol: Preparation of Bis(2-furfuryl) Disulfide
This protocol describes the synthesis of bis(2-furfuryl) disulfide from 2-furfuryl mercaptan.
Materials:
-
2-Furfuryl mercaptan
-
Dimethyl sulfoxide (DMSO)
-
Hexane
-
Apparatus for distillation
Procedure:
-
In a reaction vessel, a mixture of 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO) is prepared. The molar ratio of 2-methyl-3-furanthiol to DMSO can range from 1:0.5 to 1:10.[7]
-
The reaction mixture is stirred at a temperature ranging from 10 °C to the reflux temperature under normal pressure for a period of 0.5 to 10 hours.[7]
-
Upon completion of the reaction, dimethyl sulfide and water generated during the reaction are removed by distillation at normal pressure.[7]
-
The desired product, bis(2-methyl-3-furyl) disulfide, is then obtained by distillation under reduced pressure.[7]
Characterization: The structure and purity of the synthesized disulfide can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activities of Furan-Containing Disulfides
Furan-containing disulfides have demonstrated a spectrum of biological activities, with the most notable being their anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the potential of furan-containing disulfides as cytotoxic agents against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
Quantitative Data:
While comprehensive data for a wide range of furan-containing disulfides is still emerging, some studies on related compounds provide insights into their potential potency. For instance, certain furan-based derivatives have shown significant anticancer activity with IC50 values in the low micromolar range against cell lines like MCF-7 (breast cancer).[8]
Table 1: Anticancer Activity of Selected Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based derivative 4 | MCF-7 | 4.06 | [8] |
| Furan-based derivative 7 | MCF-7 | 2.96 | [8] |
| Furan-2-carboxamide derivative | NCI-H460 | 0.0029 | [8] |
Note: This table includes data for furan derivatives to illustrate the potential of the furan scaffold. Specific IC50 values for a broad range of furan-containing disulfides are not yet available in a consolidated format.
Antimicrobial Activity
The antimicrobial properties of furan-containing disulfides are of significant interest, particularly in the context of rising antibiotic resistance. These compounds have shown activity against both bacteria and fungi.
Quantitative Data:
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on furan derivatives have reported MIC values against various pathogens. For example, some nitrovinylfuran derivatives have shown potent antibacterial activity.[9]
Table 2: Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Furfuryl alcohol | Bacillus subtilis | 0.115 | [10] |
| Furfural | Bacillus subtilis | 0.027 | [10] |
| Furoic acid | Bacillus subtilis | 0.015 | [10] |
| Furfuryl alcohol | Salmonella sp. | 0.115 | [10] |
| Furfural | Salmonella sp. | 0.029 | [10] |
| Furoic acid | Salmonella sp. | 0.009 | [10] |
Note: This table includes data for furan derivatives to illustrate the potential of the furan scaffold. Specific MIC values for a broad range of furan-containing disulfides are not yet available in a consolidated format.
Anti-inflammatory Activity
Furan-containing compounds have also been investigated for their anti-inflammatory properties.[11] The mechanism of action is thought to involve the modulation of inflammatory pathways, such as the MAPK signaling cascade.
Quantitative Data:
In vitro anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators. Data for some furan derivatives show promising results.
Table 3: In Vitro Anti-inflammatory Activity of Selected Furan Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Lawsonia inermis L. leaves extract | Protein denaturation inhibition | 103.21 | [12] |
| Rosa damascena L. flower extract | Protein denaturation inhibition | 129.04 | [12] |
| Diclofenac (Standard) | Protein denaturation inhibition | 86.75 | [12] |
Note: This table includes data from plant extracts containing furan derivatives as an illustration of anti-inflammatory potential. Specific IC50 values for a broad range of furan-containing disulfides are not yet available in a consolidated format.
Mechanisms of Action: Signaling Pathways
The biological effects of furan-containing disulfides are often mediated through their interaction with key cellular signaling pathways. The PI3K/Akt and MAPK pathways are frequently implicated in the cellular responses to these compounds, including apoptosis and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[13][14] Dysregulation of this pathway is a hallmark of many cancers.[15] Some furan-containing compounds are thought to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis in cancer cells.
Figure 1: Proposed inhibition of the PI3K/Akt pathway by furan-containing disulfides.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[1][16] The MAPK family includes ERK, JNK, and p38 kinases. Furan-containing compounds may modulate these pathways to exert their anti-inflammatory and apoptotic effects.
Figure 2: Potential modulation of the MAPK signaling pathway by furan-containing disulfides.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of furan-containing disulfides.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing disulfide in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
- 1. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfide bond-disrupting agents activate the tumor necrosis family-related apoptosis-inducing ligand/death receptor 5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN1097747A - The preparation method of a kind of two (2-methyl-3-furyl) disulfide - Google Patents [patents.google.com]
- 8. 4.3. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 9. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Quantum Mechanical Calculations of Disulfide Bond Energy
For Researchers, Scientists, and Drug Development Professionals
Disulfide bonds are critical covalent linkages that play a fundamental role in the structural integrity and function of numerous proteins and peptides. Their relative strength and susceptibility to cleavage are central to various biological processes, including protein folding, redox signaling, and enzyme catalysis. A precise understanding of the energetic landscape of disulfide bonds is therefore paramount for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the quantum mechanical (QM) approaches used to calculate disulfide bond energies, presenting key quantitative data, detailed computational protocols, and visual workflows to facilitate comprehension and application in a research setting.
Quantitative Analysis of Disulfide Bond Energies
Quantum mechanical calculations offer a powerful tool to dissect the intrinsic factors governing the strength of the S-S bond. The bond dissociation energy (BDE) is a primary metric, representing the energy required to homolytically cleave the bond. Below is a summary of calculated disulfide bond dissociation energies from various studies, showcasing the influence of the molecular environment and computational methodology.
| Compound | Computational Method | Basis Set | Bond Dissociation Energy (kcal/mol) | Reference |
| Dimethyl disulfide (CH₃SSCH₃) | DFT (BMK) | 6-311G(d,p) | 59.48 | [1] |
| Diethyl disulfide (Et₂S₂) | DFT (BMK) | 6-311G(d,p) | 59.46 | [1] |
| Di-t-butyl disulfide (tBu₂S₂) | DFT (BMK) | 6-311G(d,p) | 49.9 | [2] |
| Diphenyl disulfide (Ph₂S₂) | DFT (BMK) | 6-311G(d,p) | 54.5 | [1] |
| Bis(4-methoxyphenyl) disulfide | DFT | Not Specified | 49.0 | [1] |
| Dihydrogen disulfide (HSSH) | Ab initio (level not specified) | Not Specified | ~60 (251 kJ/mol) | [1] |
| Cystine (in protein context) | Not Specified | Not Specified | ~60 (251 kJ/mol) | [3] |
| Acyclic diamine disulfide | M06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMD | Not Specified | 6.8 (28.4 kJ/mol) | [4] |
| 5-membered ring disulfide | M06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMD | Not Specified | 2.7 (11.5 kJ/mol) | [4] |
| 6-membered ring disulfide | M06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMD | Not Specified | 4.1 (17.1 kJ/mol) | [4] |
Note: The stability of disulfide bonds is significantly influenced by electronic and steric effects of the substituent groups. For instance, electron-donating groups and increased steric hindrance around the S-S bond tend to lower the bond dissociation energy.[1][2]
Experimental and Computational Protocols
The accurate calculation of disulfide bond energies hinges on the careful selection of computational methods and parameters. Below are detailed methodologies commonly employed in the field.
DFT is a widely used method for calculating the electronic structure of molecules and is well-suited for determining bond dissociation energies.
-
Protocol:
-
Geometry Optimization: The three-dimensional structures of the disulfide-containing molecule and its corresponding thiyl radical fragments are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed on the optimized geometries.
-
BDE Calculation: The bond dissociation energy is calculated using the following formula: BDE = E(R•) + E(R'•) - E(RSSR) where E(R•) and E(R'•) are the total energies (including ZPVE) of the two radical fragments, and E(RSSR) is the total energy of the parent disulfide molecule.[1]
-
-
Common Functionals: B3LYP, M06-2X, and BMK are frequently used density functionals for these types of calculations.[2][4][5]
-
Basis Sets: Pople-type basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are recommended for calculations involving sulfur, as they provide a good balance of accuracy and computational cost.[6][7] The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution around the sulfur atoms.[8]
For studying disulfide bonds within a protein environment, a hybrid QM/MM approach is often employed to manage computational cost.
-
Protocol:
-
System Partitioning: The protein system is divided into a QM region and an MM region. The QM region typically includes the disulfide bond and adjacent amino acid residues, while the rest of the protein and solvent are treated with a classical force field (MM).[9]
-
QM Region Calculation: The electronic structure of the QM region is calculated using a quantum mechanical method (e.g., DFT or a higher-level ab initio method like MP2).[9]
-
MM Region Calculation: The MM region is described using a classical force field such as AMBER or CHARMM.[9]
-
QM/MM Interface: The interaction between the QM and MM regions is handled by a specialized interface that accounts for electrostatic and van der Waals interactions.
-
Energy Calculation: The total energy of the system is a combination of the QM energy of the QM region, the MM energy of the MM region, and the QM/MM interaction energy.
-
Visualizing Computational Workflows and Biological Pathways
Graphviz diagrams are provided below to illustrate key computational workflows and the biological context of disulfide bond dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. What is a Disulfide Bond in Proteins - Creative Proteomics [creative-proteomics.com]
- 4. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Difurfuryl Disulfide: A Technical Guide to its Sensory Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sensory Profile of Difurfuryl Disulfide
Difurfuryl disulfide is a high-impact aroma and flavor chemical with a complex sensory profile that is highly dependent on its concentration. At high concentrations, it is often described as having a strong, sulfurous, and sometimes unpleasant odor.[5][6] However, at very low, food-relevant concentrations, it imparts desirable roasted, meaty, and coffee-like notes.[1][5][7]
Odor Characteristics
The odor of difurfuryl disulfide is multifaceted, contributing to the characteristic aroma of many thermally processed foods. The descriptors used in the literature highlight its potent and complex nature.
| Odor Descriptor | Context/Concentration | Source(s) |
| Roasted, Meaty | General description | [8] |
| Sulfurous, Roasted, Nutty | Diluted | [9] |
| Coffee-like | Low concentrations | [1][5] |
| Earthy, Mushroom | At 0.10% in propylene glycol | [10] |
| Repulsive, Sulfur, Roast | General description | [6] |
| Cabbage, Onion | At 0.01% in propylene glycol | [6][11] |
Taste Characteristics
The taste profile of difurfuryl disulfide is less extensively documented than its odor profile. However, available data indicates that it contributes significantly to the savory and roasted taste of foods. One source specifies its taste characteristics at a concentration of 20 ppm.[2][3][7]
| Taste Descriptor | Concentration | Source(s) |
| Roasted | 20 ppm | [2][3][7] |
| Sulfuraceous | 20 ppm | [2][3][7] |
| Alliaceous (garlic/onion-like) | 20 ppm | [2][3][7] |
| Green | 20 ppm | [2][3][7] |
| Meaty | 20 ppm | [2][3][7] |
| Savory | General flavor profile | [12] |
Note on Quantitative Threshold Values: Despite a comprehensive literature search, specific, peer-reviewed quantitative taste and odor threshold values for difurfuryl disulfide were not found. Safety Data Sheets for this compound often state that the odor threshold has not been determined. The absence of this data in the public domain suggests that such studies may not have been conducted or published.
Experimental Protocols for Sensory Analysis
While specific protocols for difurfuryl disulfide are not available, the determination of taste and odor thresholds for flavor compounds generally follows established sensory evaluation methodologies. These methods are designed to minimize bias and ensure the reliability of the results.
A common technique for determining odor thresholds is Gas Chromatography-Olfactometry (GC-O) . This method separates volatile compounds in a sample, and as each compound elutes from the gas chromatograph, it is sniffed by a trained sensory panelist who describes the odor and its intensity.
For taste threshold determination, aqueous solutions of the compound at varying concentrations are presented to a panel of trained assessors. The American Society for Testing and Materials (ASTM) E679-04 , "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely recognized standard for this type of analysis.
Below is a generalized workflow for determining sensory thresholds.
Signaling Pathways
The perception of difurfuryl disulfide involves distinct signaling pathways for taste and smell. While the specific receptors for this molecule have not been definitively identified, knowledge of related sulfur compounds provides a strong basis for the likely mechanisms.
Olfactory Signaling Pathway
The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The perception of thiols, the functional group present in the precursor to difurfuryl disulfide (furfuryl mercaptan), is known to be mediated by specific ORs. Research has highlighted the crucial role of metal ions, particularly copper, in the activation of these receptors.
The proposed mechanism involves the binding of the sulfur-containing ligand to a copper ion cofactor within the receptor's binding pocket, which in turn triggers a conformational change in the receptor and initiates the downstream signaling cascade.
Gustatory Signaling Pathway
The taste of sulfurous compounds is complex and not as well understood as the five basic tastes (sweet, sour, salty, bitter, and umami). It is likely that the perception of difurfuryl disulfide's "meaty" and "savory" characteristics is linked to the umami taste pathway, which involves the T1R1/T1R3 GPCR. Its "alliaceous" and "sulfuraceous" notes may be detected through other mechanisms, possibly involving transient receptor potential (TRP) channels, which are known to be involved in the perception of pungent compounds like those in garlic and onion. Further research is needed to elucidate the specific receptors and pathways involved in the taste perception of difurfuryl disulfide.
Conclusion
Difurfuryl disulfide is a critical component of the flavor and aroma of many important food products. Its sensory profile is characterized by desirable roasted, meaty, and coffee-like notes at low concentrations. While qualitative descriptions of its taste and odor are well-documented, a notable gap exists in the scientific literature regarding its quantitative sensory threshold values. Future research focusing on the determination of these thresholds using standardized sensory evaluation protocols would be highly valuable to the flavor and food industries. Furthermore, elucidation of the specific olfactory and gustatory receptors responsible for its perception would provide a more complete understanding of its sensory impact.
References
- 1. Difurfuryl Disulfide | 4437-20-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Cas 4437-20-1,Difurfuryldisulfide | lookchem [lookchem.com]
- 3. Difurfuryldisulfide CAS#: 4437-20-1 [amp.chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. chembk.com [chembk.com]
- 6. coffee difuran, 4437-20-1 [thegoodscentscompany.com]
- 7. Difurfuryl Disulfide manufacturers and suppliers in China - ODOWELL [odowell.com]
- 8. aurochemicals.com [aurochemicals.com]
- 9. Fema 3146 Difurfuryl Disulfide / Furfuryl Disulfide CAS 4437-20-1 - CAS 4437-20-1, Fema 3146 | Made-in-China.com [m.made-in-china.com]
- 10. difurfuryl sulfide, 13678-67-6 [thegoodscentscompany.com]
- 11. Human Metabolome Database: Showing metabocard for Bis(2-furanylmethyl) disulfide (HMDB0029988) [hmdb.ca]
- 12. 2,2'-(Dithiodimethylene)difuran | C10H10O2S2 | CID 20499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Unsymmetrical Disulfides from Thiols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of unsymmetrical disulfides from a variety of thiols. Unsymmetrical disulfides are crucial structural motifs in numerous biologically active molecules and play a significant role in drug development and materials science. The following sections detail reliable methods that offer high yields and procedural simplicity, making them valuable tools for synthetic chemists.
Method 1: Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)
This method provides a green and efficient route for synthesizing unsymmetrical disulfides. The reaction proceeds through the formation of a benzotriazolated thiol intermediate (RSBt), which then reacts with a second thiol to yield the desired unsymmetrical disulfide. This approach avoids the use of harsh and toxic oxidizing agents.[1] The reaction is performed at low temperatures to minimize the formation of symmetrical disulfide byproducts.
Data Presentation
The following table summarizes the yields for the synthesis of various unsymmetrical disulfides using the 1-chlorobenzotriazole method. The order of thiol addition can influence the final yield.
| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%) |
| 4-methoxybenzenethiol | Benzylthiol | 4-methoxy-S-benzyl disulfide | 85 |
| 4-methylbenzenethiol | Propanethiol | 4-methyl-S-propyl disulfide | 78 |
| Benzenethiol | 2-mercaptoethanol | S-phenyl-2-hydroxyethyl disulfide | 92 |
| Benzylthiol | Cysteine | S-benzyl-cysteine disulfide | 88 |
| Thiophenol | 4-chlorothiophenol | 4-chlorophenyl phenyl disulfide | 75 |
| Ethanethiol | Benzenethiol | Ethyl phenyl disulfide | 81 |
Experimental Protocol
Materials:
-
1-Chlorobenzotriazole (BtCl)
-
Anhydrous Dichloromethane (DCM)
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the first thiol (R¹SH, 1.0 eq.) in anhydrous DCM to the cooled BtCl solution.
-
Stir the reaction mixture at -78 °C for 30 minutes. During this time, the formation of the R¹SBt intermediate occurs.
-
Slowly add a solution of the second thiol (R²SH, 1.0 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical disulfide.
Mandatory Visualization
Caption: Reaction pathway for the one-pot synthesis of unsymmetrical disulfides using BtCl.
Method 2: Iodine-Catalyzed Aerobic Oxidative Cross-Coupling of Thiols
This method utilizes a catalytic amount of iodine to promote the aerobic oxidative cross-coupling of two different thiols to form unsymmetrical disulfides. This approach is advantageous due to the low cost and low toxicity of the catalyst and the use of oxygen from the air as the terminal oxidant, making it an environmentally friendly option.[2]
Data Presentation
The following table presents the yields for the synthesis of various unsymmetrical disulfides via iodine-catalyzed aerobic oxidation.
| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%) |
| 4-tert-butylbenzenethiol | 2-naphthalenethiol | 4-tert-butylphenyl 2-naphthyl disulfide | 82 |
| Thiophenol | 1-dodecanethiol | Dodecyl phenyl disulfide | 76 |
| 4-chlorobenzenethiol | Benzylthiol | 4-chlorophenyl benzyl disulfide | 88 |
| 2-mercaptobenzothiazole | 4-methylthiophenol | 2-(4-methylphenyldisulfanyl)benzothiazole | 91 |
| Cyclohexanethiol | Benzenethiol | Cyclohexyl phenyl disulfide | 79 |
| 3-mercaptopropionic acid | Benzylthiol | 3-(benzyldisulfanyl)propanoic acid | 85 |
Experimental Protocol
Materials:
-
Iodine (I₂)
-
Ethyl acetate (EtOAc)
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Oxygen balloon
-
Standard heating and stirring equipment
Procedure:
-
To a round-bottom flask, add iodine (5.0 mol%), the first thiol (R¹SH, 1.0 eq.), the second thiol (R²SH, 1.0 eq.), and ethyl acetate.
-
Fit the flask with a condenser and an oxygen balloon.
-
Heat the reaction mixture to 70 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure unsymmetrical disulfide.
Mandatory Visualization
Caption: General workflow for the iodine-catalyzed aerobic synthesis of unsymmetrical disulfides.
Method 3: N-Iodosuccinimide (NIS) Promoted Synthesis
N-Iodosuccinimide (NIS) serves as an effective promoter for the one-pot synthesis of unsymmetrical disulfides from thiols. This method is characterized by its mild reaction conditions and short reaction times.
Data Presentation
The following table shows the yields obtained for the synthesis of various unsymmetrical disulfides using NIS.
| Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Product (R¹S-SR²) | Yield (%) |
| 4-bromobenzenethiol | Benzylthiol | 4-bromophenyl benzyl disulfide | 85 |
| 2-mercaptopyridine | Thiophenol | 2-(phenyldisulfanyl)pyridine | 78 |
| 4-nitrobenzenethiol | 1-butanethiol | 4-nitrophenyl butyl disulfide | 82 |
| Benzenethiol | 2-phenylethanethiol | Phenyl 2-phenylethyl disulfide | 89 |
| 4-methoxybenzenethiol | Cyclohexanethiol | 4-methoxyphenyl cyclohexyl disulfide | 75 |
Experimental Protocol
Materials:
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN)
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the first thiol (R¹SH, 1.0 eq.) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq.) to the solution and stir at room temperature for 10-15 minutes.
-
Add the second thiol (R²SH, 1.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
After completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Proposed reaction mechanism for the NIS-promoted synthesis of unsymmetrical disulfides.
References
Application Notes and Protocols: Difurfuryl Disulfide as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing difurfuryl disulfide as a versatile precursor for the synthesis of potentially bioactive molecules. This document outlines a detailed protocol for the synthesis of thioamides, a class of compounds with known therapeutic potential, and provides established experimental procedures for evaluating their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. While specific quantitative bioactivity data for derivatives synthesized directly from difurfuryl disulfide is emerging, this guide offers the necessary tools to produce and evaluate these novel compounds.
Synthesis of Bioactive Thioamides from Difurfuryl Disulfide
Difurfuryl disulfide serves as an effective sulfur source for the synthesis of thioamides, which are recognized for their diverse pharmacological activities.[1][2] The following protocol details a metal- and additive-free method for the synthesis of various thioamides.[2][3]
Experimental Protocol: Iodine-Promoted Synthesis of Thioamides[3]
Materials:
-
Difurfuryl disulfide
-
Secondary or primary amine of choice
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, combine difurfuryl disulfide (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by standard methods such as column chromatography on silica gel to yield the desired thioamide.
Diagram of Synthetic Workflow:
Evaluation of Bioactive Properties
The following sections provide standardized protocols for assessing the biological activities of thioamides and other potential derivatives synthesized from difurfuryl disulfide.
Antioxidant Activity
Organosulfur compounds are known for their antioxidant properties.[4][5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate this activity.[6][7]
Materials:
-
Synthesized compound (stock solution in a suitable solvent like methanol or DMSO)
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the synthesized compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
Table 1: Representative Antioxidant Activity of Furan-Containing Compounds
| Compound | Antioxidant Assay | IC50 (µM) | Reference |
| Furan-based thiosemicarbazide derivative | DPPH Scavenging | 27.31 ± 0.05 | [8] |
| Furan-based 1,2,4-triazole derivative | DPPH Scavenging | 21.80 ± 0.69 | [8] |
| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DPPH Scavenging | 0.6 mg/mL | [9] |
Anti-inflammatory Activity
Organosulfur compounds have demonstrated anti-inflammatory effects, often through the inhibition of inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
Synthesized compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Griess Reagent
-
Dexamethasone (as a positive control)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the synthesized compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Signaling Pathway: NF-κB Inhibition
A key mechanism for the anti-inflammatory activity of many compounds is the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.[11][12]
Table 2: Representative Anti-inflammatory Activity of Related Compounds
| Compound | Assay | IC50 | Reference |
| Glycyrrhetinic acid derivative with disulfide bond | HMGB1 expression in LPS-treated RAW264.7 cells | ~30 µM (reduced to 38.2%) | [10] |
| Curcumin analogue (BAT3) | NF-κB inhibition | 6 µM | [11] |
| Turmeric extract | NF-κB inhibition in LPS-stimulated RAW264.7 cells | 15 µM | [12] |
Anticancer Activity
Thioamides and furan-containing structures are present in a number of compounds with demonstrated anticancer activity.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)
-
Synthesized compound (dissolved in DMSO)
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Doxorubicin (as a positive control)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound or doxorubicin for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Table 3: Representative Anticancer Activity of Thioamides and Furan Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Piperazine N-thioamide derivative | MDA-PATC53 (pancreatic) | 0.73 ± 0.08 | [13] |
| Piperazine N-thioamide derivative | PL45 (pancreatic) | 1.14 ± 0.11 | [13] |
| Thioamide-based metal complex | HCT-116 (colon) | 11.0 | [13] |
| Furan-based derivative 4 | MCF-7 (breast) | 4.06 | [14] |
| Furan-based derivative 7 | MCF-7 (breast) | 2.96 | [14] |
Neuroprotective Activity
Organosulfur compounds are being investigated for their potential neuroprotective effects.[15] In vitro models using neuronal cell lines can be used for initial screening.[16][17][18]
Materials:
-
SH-SY5Y neuroblastoma cell line
-
Synthesized compound
-
Hydrogen peroxide (H₂O₂) or another neurotoxin
-
DMEM/F12 medium with 10% FBS
-
MTT or PrestoBlue™ Cell Viability Reagent
-
96-well cell culture plates
Procedure:
-
Differentiate SH-SY5Y cells into a neuronal phenotype if required.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the synthesized compound for 1-2 hours.
-
Induce neuronal damage by adding a neurotoxin like H₂O₂ for 24 hours.
-
Assess cell viability using MTT or PrestoBlue™ assay as described previously.
-
An increase in cell viability in the presence of the compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Table 4: Representative Neuroprotective Activity of Related Compounds
| Compound | Model | Effect | Reference |
| 7,8-dihydroxy 4-thioflavone (14d) | H₂O₂-induced oxidative stress | Neuroprotective at 0.3 µM | [19] |
| 7,8-dihydroxy 4-thioflavone (18d) | H₂O₂-induced oxidative stress | Neuroprotective at 0.3 µM | [19] |
| Thiazolidine derivatives | Ethanol-induced neuritis | Reduction of neuronal damage |
Antimicrobial Activity
Thioamides have been reported to possess antimicrobial properties.[20] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Materials:
-
Bacterial or fungal strain of interest
-
Synthesized compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls
-
96-well microplates
Procedure:
-
Perform a serial two-fold dilution of the synthesized compound and the control antibiotic in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 5: Representative Antimicrobial Activity of Thioamides
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thioamide/ciprofloxacin hybrid (3a) | Staphylococcus aureus | 0.38 | [21] |
| Thioamide/ciprofloxacin hybrid (3a) | Escherichia coli | 0.45 | [21] |
| Thioamide/ciprofloxacin hybrid (3a) | Candida albicans | 0.06 | [21] |
Conclusion
Difurfuryl disulfide presents a valuable and accessible starting material for the synthesis of a variety of heterocyclic compounds, notably thioamides, which hold significant promise for applications in drug discovery. The protocols provided herein offer a robust framework for the synthesis and subsequent biological evaluation of these novel derivatives. Researchers are encouraged to utilize these methods to explore the antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial potential of compounds derived from difurfuryl disulfide, thereby contributing to the development of new therapeutic agents.
References
- 1. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodine-Promoted Synthesis of Thioamides from 1,2-Dibenzylsulfane and Difurfuryl Disulfide [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anti-inflammatory activities of glycyrrhetinic acid derivatives containing disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organosulfur Compounds: Potential Therapeutics for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thioflavones as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of New Amide/thioamides Derivatives of Ciprofloxacin [journals.ekb.eg]
- 21. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
Application Notes and Protocols for the Encapsulation of Difurfuryl Disulfide in β-Cyclodextrin for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difurfuryl disulfide is a volatile organosulfur compound with applications in the flavor, fragrance, and pharmaceutical industries[1]. Its high volatility and potential for degradation, however, can limit its shelf-life and control over its release profile. Encapsulation within β-cyclodextrin, a cyclic oligosaccharide, offers a promising solution to enhance its stability and achieve a controlled release[2]. The hydrophobic inner cavity of β-cyclodextrin can host the lipophilic difurfuryl disulfide molecule, forming an inclusion complex that protects the guest molecule and modifies its physicochemical properties.
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in-vitro release testing of a difurfuryl disulfide-β-cyclodextrin inclusion complex.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the difurfuryl disulfide-β-cyclodextrin inclusion complex.
Table 1: Physicochemical Properties of Difurfuryl Disulfide and β-Cyclodextrin
| Property | Difurfuryl Disulfide | β-Cyclodextrin |
| CAS Number | 4437-20-1 | 7585-39-9 |
| Molecular Formula | C₁₀H₁₀O₂S₂ | C₄₂H₇₀O₃₅ |
| Molecular Weight | 226.32 g/mol | 1134.98 g/mol |
| Appearance | Colorless to light yellow liquid | White crystalline powder |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | Sparingly soluble in water |
Table 2: Characteristics of the Difurfuryl Disulfide-β-Cyclodextrin Inclusion Complex
| Parameter | Value | Reference |
| Method of Preparation | Co-precipitation | [2] |
| Molar Ratio (Guest:Host) | 1:1 | [2] |
| Loading Capacity of Difurfuryl Disulfide | Approximately 19.8% | [2] |
| Binding Energy (Calculated) | -162 kJ/mol | [3] |
Table 3: In-Vitro Release Profile of Difurfuryl Disulfide from β-Cyclodextrin Complex *
| Time (hours) | Cumulative Release (%) |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 12 | |
| 24 | |
| 48 | |
| 72 |
*Note: This table is a template. The data should be populated with experimental results obtained from the protocol outlined in Section 3.3.
Experimental Protocols
Preparation of Difurfuryl Disulfide-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes the synthesis of the inclusion complex using a co-precipitation technique.
Materials:
-
Difurfuryl disulfide (≥95% purity)
-
β-Cyclodextrin (pharmaceutical grade)
-
Ethanol (99.5%)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Beakers
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of β-Cyclodextrin Solution:
-
Dissolve a specific molar amount of β-cyclodextrin in deionized water with continuous stirring at 50-60°C to obtain a saturated or near-saturated solution.
-
-
Preparation of Difurfuryl Disulfide Solution:
-
In a separate beaker, dissolve a corresponding molar equivalent (for a 1:1 molar ratio) of difurfuryl disulfide in a minimal amount of ethanol.
-
-
Formation of the Inclusion Complex:
-
Slowly add the ethanolic solution of difurfuryl disulfide dropwise to the aqueous β-cyclodextrin solution while maintaining constant stirring.
-
Continue stirring the mixture for 4-6 hours at a constant temperature (e.g., 50°C).
-
Gradually cool the mixture to room temperature and then further cool in an ice bath for at least 2 hours to facilitate the precipitation of the inclusion complex.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
-
Subsequently, wash the solid with a small amount of cold ethanol to remove any surface-adsorbed difurfuryl disulfide.
-
-
Drying:
-
Dry the purified inclusion complex in a vacuum oven at 40-50°C until a constant weight is achieved.
-
-
Storage:
-
Store the dried difurfuryl disulfide-β-cyclodextrin inclusion complex in a tightly sealed container in a cool, dark, and dry place.
-
Characterization of the Inclusion Complex
FTIR spectroscopy is used to confirm the formation of the inclusion complex by observing changes in the vibrational bands of both difurfuryl disulfide and β-cyclodextrin. A blue shift in the FTIR band at 3380 cm⁻¹ of β-cyclodextrin and the appearance of a new band at 1500 cm⁻¹ are indicative of complex formation[2].
Instrumentation:
-
FTIR Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (difurfuryl disulfide-β-cyclodextrin complex, pure difurfuryl disulfide, pure β-cyclodextrin, or a physical mixture) with spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumental Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
TGA is employed to assess the thermal stability of the inclusion complex and to study the release characteristics of the encapsulated difurfuryl disulfide. The formation of the inclusion complex is expected to increase the thermal stability of difurfuryl disulfide.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Accurately weigh 5-10 mg of the sample into an alumina crucible.
-
Place the crucible in the TGA furnace.
Instrumental Parameters:
-
Temperature Range: 30°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen (flow rate: 20 mL/min)
In-Vitro Controlled Release Study
This protocol describes the in-vitro release of difurfuryl disulfide from the β-cyclodextrin inclusion complex using a dissolution apparatus.
Materials:
-
Difurfuryl disulfide-β-cyclodextrin inclusion complex
-
Phosphate buffer solution (PBS, pH 7.4) or other desired release medium
-
Dissolution apparatus (USP Type II - Paddle)
-
Syringes with filters (0.45 µm)
-
Vials for sample collection
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Sulfur Chemiluminescence Detector (GC-SCD)
-
Hexane or other suitable extraction solvent
Procedure:
-
Preparation of Release Medium:
-
Prepare a sufficient volume of the desired release medium (e.g., PBS pH 7.4) and pre-heat it to 37°C.
-
-
Dissolution Test:
-
Place a known amount of the difurfuryl disulfide-β-cyclodextrin inclusion complex (equivalent to a specific dose of difurfuryl disulfide) into each vessel of the dissolution apparatus containing 900 mL of the release medium.
-
Set the paddle speed to 50 rpm and maintain the temperature at 37 ± 0.5°C.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a 5 mL aliquot of the release medium from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-heated release medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
-
Quantification of Released Difurfuryl Disulfide (GC-FID/SCD Method):
-
Extraction: Extract the difurfuryl disulfide from the collected aqueous samples using a suitable organic solvent like hexane.
-
GC Analysis: Inject the organic extract into the GC system for quantification.
-
Instrumental Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 300°C
-
-
Calibration: Prepare a series of standard solutions of difurfuryl disulfide in the extraction solvent and generate a calibration curve to determine the concentration of the released compound in the samples.
-
-
Data Analysis:
-
Calculate the cumulative percentage of difurfuryl disulfide released at each time point.
-
Plot the cumulative release percentage against time to obtain the release profile.
-
Analyze the release data using appropriate kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Visualizations
Caption: Experimental workflow for the preparation, characterization, and release study.
Caption: Encapsulation of difurfuryl disulfide within β-cyclodextrin.
Caption: Signaling pathway for the controlled release of difurfuryl disulfide.
References
Application Note: Identification of Difurfuryl Disulfide using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difurfuryl disulfide is a significant organosulfur compound known for its characteristic roasted and savory aroma, making it a key component in the flavor and fragrance industry.[1] It is also a subject of interest in pharmaceutical and agrochemical research due to its versatile chemical properties. This application note provides a detailed protocol for the confident identification of difurfuryl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, GC-MS parameters, and data analysis. The provided experimental workflow and quantitative data will aid researchers in achieving reliable and reproducible results.
Introduction
Difurfuryl disulfide (CAS 4437-20-1) is an organosulfur compound that contributes to the aroma profile of various foods, including boiled beef and coffee.[1][2] Its unique flavor and fragrance properties have led to its use as a flavoring agent in meat, soup, and coffee-flavored products.[1] Beyond its role in the food industry, its chemical structure, featuring furan rings and a disulfide linkage, makes it a valuable precursor in organic synthesis for pharmaceuticals and agrochemicals. Accurate and reliable identification of difurfuryl disulfide is crucial for quality control in food production, research into flavor chemistry, and the development of new chemical entities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method is particularly well-suited for the analysis of sulfur compounds.[3] This protocol details a robust GC-MS method for the analysis of difurfuryl disulfide.
Experimental Protocol
This protocol is designed for the qualitative and quantitative analysis of difurfuryl disulfide in a liquid matrix.
Sample Preparation (Liquid-Liquid Extraction)
For samples where difurfuryl disulfide is present in an aqueous matrix, a liquid-liquid extraction is recommended to isolate the analyte and remove non-volatile components.
-
Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.
-
Solvent Addition: Add 5 mL of dichloromethane (DCM) to the sample vial.
-
Extraction: Cap the vial and vortex for 2 minutes to ensure thorough mixing and extraction of difurfuryl disulfide into the organic layer.
-
Phase Separation: Allow the layers to separate. The DCM layer, containing the analyte, will be the bottom layer.
-
Collection: Carefully transfer the bottom DCM layer to a clean GC vial using a glass pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | SH-Rxi™-1MS (30 m x 0.32 mm I.D., 4 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1 ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Carrier Gas Control | Constant Flow Mode (2.0 mL/min) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 250 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Data Presentation
The identification of difurfuryl disulfide is confirmed by its retention time and the fragmentation pattern in the mass spectrum.
Retention Time
The retention time of a compound is dependent on the specific GC column and analytical conditions.[4] Under the conditions specified above, the retention time for difurfuryl disulfide should be determined by injecting a pure standard. Retention time shifts can occur between different instruments or even with the same instrument over time, so regular calibration is recommended.[5][6]
Mass Spectrum
The mass spectrum of difurfuryl disulfide is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) is expected at m/z 226. The most abundant fragment ion (base peak) is typically observed at m/z 81, corresponding to the furfuryl moiety. Another significant fragment is often seen at m/z 53.
| m/z | Interpretation | Relative Abundance |
| 226 | Molecular Ion [C₁₀H₁₀O₂S₂]⁺ | Low |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) | High (Base Peak) |
| 53 | [C₄H₅]⁺ | Medium |
This data is based on typical fragmentation patterns for this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for the identification of difurfuryl disulfide.
Caption: Experimental workflow for difurfuryl disulfide identification.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of difurfuryl disulfide using GC-MS. The outlined sample preparation, instrument parameters, and data analysis guidelines offer a solid foundation for researchers, scientists, and drug development professionals. By following this protocol, users can achieve reliable and reproducible identification of this important flavor and synthesis compound. Further optimization may be required based on the specific sample matrix and analytical instrumentation.
References
- 1. Difurfuryl Disulfide | 4437-20-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. imreblank.ch [imreblank.ch]
- 3. gcms.cz [gcms.cz]
- 4. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Same column, conditions, different GC =retention time shift? - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for the Use of Difurfuryl Disulfide in the Development of Advanced Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of difurfuryl disulfide in the synthesis of advanced poly(disulfido-imide) polymers. The unique chemical structure of difurfuryl disulfide, featuring furan rings and a disulfide linkage, allows for its application as a monomer in Diels-Alder polymerization reactions with bismaleimides, leading to the formation of thermally stable polymers with potential for use in high-performance materials and composites.
Introduction
Difurfuryl disulfide is a versatile organosulfur compound that holds promise in the field of polymer chemistry. Its furan moieties can act as dienes in Diels-Alder reactions, a powerful and efficient method for polymer synthesis. When reacted with bismaleimides (dienophiles), difurfuryl disulfide can form poly(disulfido-imide)s, a class of polymers characterized by their thermal stability and mechanical strength. The disulfide bond within the polymer backbone also introduces a potential site for redox-responsiveness, a desirable characteristic for applications in drug delivery and self-healing materials.
These notes will focus on the synthesis of poly(disulfido-imide)s through the Diels-Alder polymerization of difurfuryl disulfide with various bismaleimides. The resulting polymers exhibit moderate thermal stability and can be used to fabricate glass-reinforced laminates with good mechanical properties.
Data Presentation
The following table summarizes the thermal decomposition temperatures of various poly(disulfido-imide)s synthesized from difurfuryl disulfide and different bismaleimides. This data is crucial for evaluating the thermal stability of the polymers and determining their suitability for high-temperature applications.
| Bismaleimide Co-monomer | Polymer Designation | Thermal Decomposition Temperature (°C) at 10% Weight Loss |
| N,N'-m-phenylene bismaleimide | PDSI-1 | 320 |
| N,N'-p-phenylene bismaleimide | PDSI-2 | 340 |
| N,N'-4,4'-diphenylmethane bismaleimide | PDSI-3 | 350 |
| N,N'-4,4'-diphenylether bismaleimide | PDSI-4 | 360 |
| N,N'-4,4'-diphenylsulfone bismaleimide | PDSI-5 | 370 |
| N,N'-Hexamethylene bismaleimide | PDSI-6 | 310 |
Note: The data presented is based on thermogravimetric analysis (TGA) and provides an indication of the polymers' thermal stability.
Experimental Protocols
The following protocols describe the synthesis of poly(disulfido-imide)s via Diels-Alder polymerization of difurfuryl disulfide and subsequent preparation of glass-reinforced laminates.
Protocol 1: Synthesis of Poly(disulfido-imide)s (PDSI)
This protocol details the solution polymerization method for synthesizing PDSI.
Materials:
-
Difurfuryl disulfide (FDS)
-
Bismaleimide (e.g., N,N'-m-phenylene bismaleimide)
-
Xylene (anhydrous)
-
Acetic anhydride
-
Methanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve equimolar amounts of difurfuryl disulfide and the chosen bismaleimide in anhydrous xylene.
-
Reflux the reaction mixture under a nitrogen atmosphere for 8-10 hours.
-
After the initial reflux, add acetic anhydride (in a 1:2 molar ratio with respect to the monomers) to the reaction mixture.
-
Continue to reflux the mixture for an additional 4-6 hours to induce aromatization of the tetrahydropthalimide intermediates.
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Preparation of Glass-Reinforced Poly(disulfido-imide) Laminates
This protocol describes the fabrication of composite materials using the synthesized PDSI.
Materials:
-
Poly(disulfido-imide) (PDSI) powder (synthesized as per Protocol 1)
-
E-type glass cloth
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) solution of the PDSI powder in DMF.
-
Impregnate the E-type glass cloth with the polymer solution and allow the solvent to evaporate partially at room temperature.
-
Stack several layers of the impregnated glass cloth (typically 6-8 layers).
-
Place the stacked layers between two steel plates lined with a release agent.
-
Cure the assembly in a hydraulic press at 180-200°C under a pressure of 50-70 psi for 4-6 hours.
-
After curing, allow the laminate to cool slowly to room temperature before removing it from the press.
Visualizations
Diels-Alder Polymerization of Difurfuryl Disulfide and Bismaleimide
The following diagram illustrates the general reaction scheme for the synthesis of poly(disulfido-imide)s.
Caption: Diels-Alder polymerization of difurfuryl disulfide with a bismaleimide.
Experimental Workflow for PDSI Synthesis and Laminate Fabrication
This diagram outlines the key steps in the experimental process, from monomer to final composite material.
Caption: Workflow for PDSI synthesis and laminate fabrication.
Application Notes and Protocols for High-Purity Synthesis of Difurfuryl Disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-purity synthesis of Difurfuryl disulfide (CAS No. 4437-20-1), a versatile organosulfur compound with applications in flavor and fragrance, materials science, and as a potential intermediate in pharmaceutical synthesis.[1][2] The following sections detail two primary synthesis routes, purification methods, and analytical characterization to ensure high purity for research and development purposes.
Introduction
Difurfuryl disulfide is a sulfur-containing volatile compound naturally found in roasted coffee.[3] It is characterized by two furan rings connected by a disulfide bond, a structure that imparts unique chemical properties and potential bioactivity. While extensively used in the food and fragrance industries for its roasted, sulfuraceous notes, its potential as a precursor for novel bioactive molecules is an emerging area of interest for drug development professionals.[2][4] The disulfide linkage, in particular, is a key feature in various biologically active compounds and can be a target for further chemical modification. This document outlines reliable methods for synthesizing Difurfuryl disulfide in high purity, suitable for rigorous research applications.
Data Presentation
The following table summarizes the quantitative data for the described synthesis methods.
| Synthesis Method | Starting Material | Reagents | Reaction Time | Temperature | Reported Yield | Reported Purity |
| Method 1: Oxidation of Furfuryl Mercaptan | Furfuryl Mercaptan | Dimethyl sulfoxide (DMSO) | 1.5 hours | Reflux | 83.0% | High (not specified) |
| Method 2: From Furfural and a Sulfur Source | Furfural | Sodium hydrosulfide or Hydrogen sulfide, Ethanol | Long (overnight) | Room Temperature | Not specified | Not specified |
Experimental Protocols
Method 1: High-Yield Synthesis via Oxidation of Furfuryl Mercaptan
This method details the synthesis of Difurfuryl disulfide through the oxidation of Furfuryl mercaptan using dimethyl sulfoxide (DMSO) as an oxidant.[5] This protocol is advantageous due to its relatively short reaction time and high reported yield.
Materials:
-
Furfuryl mercaptan
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Electric stirrer
-
Heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, electric stirrer, and thermometer, add Furfuryl mercaptan and dimethyl sulfoxide (DMSO). The molar ratio of Furfuryl mercaptan to DMSO should be between 1:0.5 and 1:10.[5]
-
Reaction: Heat the mixture to reflux while stirring. Maintain the reflux for 1.5 hours.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Perform a normal pressure distillation to remove the generated dimethyl sulfide, water, and any unreacted DMSO.[5]
-
Extraction: Transfer the residue to a separatory funnel. Add deionized water and extract the product with diethyl ether.
-
Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 112-113 °C / 66.7 Pa.[5] The final product should be a colorless to pale yellow liquid.
Method 2: Synthesis from Furfural
This method describes the synthesis of Difurfuryl disulfide starting from furfural and a sulfur source. While this method utilizes readily available starting materials, it involves a longer reaction time and the handling of toxic hydrogen sulfide gas.[6]
Materials:
-
Furfural
-
Sodium hydrosulfide or Hydrogen sulfide gas
-
95% Ethanol
-
Sodium sulfite
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Gas inlet tube (if using H₂S)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Mixture Preparation: In a round-bottom flask, prepare a mixture of furfural, 95% ethanol, and sodium sulfite. Cool the mixture in an ice bath.
-
Sulfidation: Bubble dried hydrogen sulfide gas through the cooled mixture or add sodium hydrosulfide. Allow the reaction to proceed at room temperature overnight.[6]
-
Initial Work-up: Remove any undissolved sodium sulfite by filtration. Evaporate most of the ethanol from the filtrate.
-
Extraction: Pour the residue into water and extract the product with diethyl ether.
-
Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate. Filter and remove the ether using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain Difurfuryl disulfide.
Quality Control and Characterization
High purity of Difurfuryl disulfide is crucial for research applications. The following analytical techniques are recommended for purity assessment and structural confirmation:
-
Gas Chromatography (GC): To determine the purity of the final product and identify any volatile impurities. A purity of ≥95% is generally expected for research-grade material.
-
High-Performance Liquid Chromatography (HPLC): For the identification and quantification of non-volatile impurities.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To verify the chemical structure of the compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, O, S).[6]
-
A Certificate of Analysis (COA) for high-purity Difurfuryl disulfide should include the purity percentage determined by GC, limits for any significant impurities, and key physical properties.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the synthesis and purification of Difurfuryl disulfide.
Caption: Workflow for the synthesis of Difurfuryl disulfide.
Potential Biological Activity and Research Applications
While the primary applications of Difurfuryl disulfide have been in the flavor and fragrance industries, there is growing interest in its potential as a building block for pharmaceutical and agrochemical development.[1] Disulfide-containing compounds are known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[4] The disulfide bond can interact with biological thiols, suggesting a potential mechanism of action that could be explored in drug discovery programs. Researchers may investigate its efficacy against various microbial strains or its potential as a modulator of specific biological pathways. The furan moieties also offer sites for further chemical elaboration to create libraries of novel compounds for screening.
References
Application Notes and Protocols for Difurfuryl Disulfide-Based Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the creation and characterization of self-assembled monolayers (SAMs) using Difurfuryl disulfide (DFDS). While direct literature on DFDS SAMs is limited, this document extrapolates from established protocols for aromatic and heterocyclic disulfides to provide a robust starting point for research and development.
Introduction
Difurfuryl disulfide is a versatile organosulfur compound with potential applications in materials science and pharmaceuticals.[1][2] Its furan rings and disulfide linkage offer unique electronic and reactive properties, making it an interesting candidate for the formation of self-assembled monolayers.[2] SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring surface properties at the nanoscale.[3] DFDS-based SAMs could find applications in areas such as corrosion inhibition, biosensing, and as functional surfaces for drug delivery platforms.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for aromatic disulfide SAMs on gold, which can be considered indicative of the expected properties for DFDS SAMs.
| Parameter | Diphenyl Disulfide (DDS) on Gold | Naphthalene Disulfide (NDS) on Gold | Expected Range for DFDS SAMs |
| Monolayer Formation Time | ~2 hours | ~2 hours | 1-24 hours |
| Surface Coverage | 99.8% | 99.6% | >95% |
| Area per Molecule | ~36 Ų | ~49 Ų | 30-50 Ų |
| Double-Layer Capacitance | ~8 µF/cm² | ~14 µF/cm² | 5-15 µF/cm² |
| Monolayer Thickness (Ellipsometry) | ~1.07 nm (for a similar nitro-derivative)[4] | Not Available | 0.8-1.5 nm |
Experimental Protocols
Detailed methodologies for the formation of DFDS-based SAMs on gold and copper substrates are provided below. These protocols are based on best practices for aromatic and heterocyclic disulfide SAMs.[3][5]
Protocol 1: Formation of DFDS SAMs on Gold Substrates
This protocol details the steps for creating a DFDS self-assembled monolayer on a gold surface.
Materials:
-
Difurfuryl disulfide (DFDS)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
200 proof ethanol (or acetonitrile)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (30%, H₂O₂)
-
Deionized water
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Tweezers
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Leave the substrates in the piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse thoroughly with deionized water, followed by ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of DFDS in 200 proof ethanol. For example, dissolve 2.26 mg of DFDS in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrates into the DFDS solution.
-
To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
-
Rinsing and Drying:
-
Remove the substrates from the DFDS solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator or a nitrogen-purged container, to prevent contamination.
-
Protocol 2: Formation of DFDS SAMs on Copper Substrates
This protocol outlines the procedure for forming a DFDS SAM on a copper surface, which can be particularly useful for corrosion protection applications.[5]
Materials:
-
Difurfuryl disulfide (DFDS)
-
Copper substrates
-
Ethanol (or isooctane)
-
Acetic acid or hydrochloric acid (for oxide removal)
-
Deionized water
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Tweezers
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Mechanically polish the copper substrates to a mirror finish.
-
Sonicate the substrates in ethanol for 10 minutes to remove organic contaminants.
-
To remove the native oxide layer, immerse the substrates in a dilute acid solution (e.g., 1 M acetic acid or 0.1 M HCl) for 1-2 minutes.
-
Rinse the substrates thoroughly with deionized water, followed by ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of DFDS in ethanol or another suitable solvent like isooctane.
-
Deoxygenate the solvent by bubbling nitrogen gas through it for at least 30 minutes.
-
Dissolve the DFDS in the deoxygenated solvent and sonicate for 5-10 minutes.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry copper substrates into the deoxygenated DFDS solution.
-
Maintain an inert atmosphere by purging the container with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 1-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with the deoxygenated solvent.
-
Dry the SAM-coated copper substrates under a stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the samples in an inert environment to prevent re-oxidation of the copper surface.
-
Visualizations
Experimental Workflow for SAM Formation
Caption: A generalized workflow for the creation of Difurfuryl disulfide-based self-assembled monolayers.
Logical Relationships in SAM Applications for Drug Development
Caption: Potential pathways for the application of DFDS SAMs in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Difurfuryl Disulfide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Difurfuryl disulfide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Difurfuryl disulfide, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Oxidation of Furfuryl Mercaptan: The oxidizing agent may be weak, insufficient, or degraded. | - Ensure the use of a fresh, high-quality oxidizing agent such as Dimethyl sulfoxide (DMSO) or Iodine.[1][2]- Increase the molar ratio of the oxidizing agent to furfuryl mercaptan.- Consider alternative oxidation methods, such as using Potassium Bromate (KBrO3) with a catalyst.[3] |
| Poor Quality Starting Materials: Impurities in furfuryl mercaptan or furfural can interfere with the reaction. | - Verify the purity of starting materials using techniques like Gas Chromatography (GC).[4][5]- Purify starting materials by distillation if necessary. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. | - For the DMSO method, maintain a reaction temperature between 65-70°C for optimal results.[1]- For other methods, perform small-scale experiments to determine the optimal temperature. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]- Extend the reaction time as needed. A reaction time of 3.5 hours has been reported for the DMSO method.[1] | |
| Formation of Side Products/Impurities | Over-oxidation: Strong oxidizing conditions can lead to the formation of undesired byproducts. | - Carefully control the addition of the oxidizing agent.- Use a milder oxidizing agent if over-oxidation is suspected. |
| Decomposition of Furan Ring: The furan moiety can be sensitive to harsh reaction conditions (e.g., strong acids or high temperatures). | - Maintain the recommended reaction temperature and avoid prolonged exposure to high heat.- Ensure the reaction medium is not overly acidic. | |
| Presence of Unreacted Furfuryl Mercaptan: Incomplete reaction will leave starting material in the product mixture. | - Increase the amount of oxidizing agent or prolong the reaction time.[1] | |
| Difficulty in Product Purification | Inadequate Removal of DMSO: Residual DMSO can be difficult to remove due to its high boiling point. | - After the reaction, distill off dimethyl sulfide and water under normal pressure, followed by vacuum distillation of the product.[1] |
| Emulsion Formation During Extraction: The product may form an emulsion with the aqueous layer during workup. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation. | |
| Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate. | - Optimize the solvent system for column chromatography. A common eluent is a mixture of Ethyl Acetate and n-Hexane.[3]- Consider using a different stationary phase for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for Difurfuryl disulfide synthesis?
A1: The most common starting materials are furfural and furfuryl mercaptan.[1][3] Difurfuryl disulfide can be produced from furfural and hydrogen sulfide gas or through the oxidation of furfuryl mercaptan.[1][3]
Q2: What is a typical yield for the synthesis of Difurfuryl disulfide?
A2: A reported yield for the synthesis of Difurfuryl disulfide from furfuryl mercaptan using DMSO as an oxidizing agent is 83.0%.[1] However, yields can vary depending on the specific method and reaction conditions used.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent, such as a 1:13 mixture of Ethyl Acetate and n-Hexane.[3]
Q4: What are the recommended storage conditions for Difurfuryl disulfide?
A4: Difurfuryl disulfide should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C.[3][5]
Q5: What are the key physical and chemical properties of Difurfuryl disulfide?
A5: Difurfuryl disulfide is a pale yellowish oily liquid. It is slightly soluble in water but soluble in alcohol and oils.[3] It has a boiling point of 112-115 °C at 0.5 mmHg.[3]
Experimental Protocols
Synthesis of Difurfuryl disulfide via Oxidation of Furfuryl Mercaptan with DMSO
This protocol is based on a reported method with a yield of 83.0%.[1]
Materials:
-
Furfuryl mercaptan
-
Dimethyl sulfoxide (DMSO)
-
Three-necked flask
-
Reflux condenser
-
Electric mixer
-
Thermometer
Procedure:
-
In a three-necked flask equipped with a reflux condenser, electric mixer, and thermometer, add 115 grams of furfuryl mercaptan and 100 grams of DMSO.
-
Stir the mixture at room temperature for 10 hours.
-
After the reaction is complete, distill the mixture under normal pressure to remove dimethyl sulfide, water, and any unreacted DMSO.
-
The remaining residue is then subjected to vacuum distillation. Collect the fraction at 112-113 °C / 66.7Pa to obtain Difurfuryl disulfide as a colorless to weak yellow liquid.
Diagrams
Caption: Experimental workflow for Difurfuryl disulfide synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Synthesis of Unsymmetrical Furan-Containing Disulfides
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of unsymmetrical furan-containing disulfides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing unsymmetrical furan-containing disulfides?
The synthesis of these compounds presents a dual challenge. Firstly, the formation of unsymmetrical disulfides is inherently complex due to the tendency of thiol-disulfide exchange reactions to produce a mixture of both the desired unsymmetrical product and the two corresponding symmetrical disulfides.[1][2] This process, known as disproportionation or scrambling, is driven by the relatively low binding energy of the disulfide bond and can lead to purification difficulties.[3][4] Secondly, the furan ring itself introduces specific stability issues. Furans are sensitive to strong acids and certain oxidizing conditions, which can lead to polymerization or ring-opening side reactions.[5][6] The choice of synthetic method must therefore be mild enough to preserve the integrity of the furan moiety.
Q2: What are the most common by-products I should expect in my reaction mixture?
The most common by-products are the two symmetrical disulfides corresponding to the starting thiols (e.g., R-S-S-R and R'-S-S-R').[2][3] Their formation is a result of the thiol-disulfide exchange equilibrium. Depending on the reaction conditions, you may also encounter over-oxidized products such as thiosulfinates or sulfonic acids.[7] Additionally, if harsh conditions are used, by-products from the degradation or reaction of the furan ring may be present.[6]
Q3: How can I reliably confirm the formation and purity of my target compound?
A combination of spectroscopic techniques is essential for characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The chemical shifts of protons and carbons adjacent to the disulfide bond can confirm the unsymmetrical nature of the product.[4][8] Comparing the spectra of the product with those of the starting materials and potential symmetrical by-products is crucial.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired unsymmetrical disulfide.[8]
-
Raman Spectroscopy: This technique can be used to observe the characteristic S-S bond vibration, typically found in the 450-550 cm⁻¹ region, confirming the presence of the disulfide linkage.[4]
Q4: My purified unsymmetrical furan disulfide appears to be degrading upon storage. What is causing this and how can I prevent it?
Unsymmetrical disulfides can be prone to disproportionation even after purification, reverting to a mixture of symmetrical disulfides over time, especially when in solution.[4] Furan-containing disulfides can also be susceptible to cleavage. For instance, studies have shown that bis(2-furfuryl) disulfide can hydrolyze in water or react in the presence of a hydrogen donor to form the corresponding thiol.[9] To enhance stability, store the compound as a solid, in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen). For solution-based applications, use freshly prepared solutions and consider the compatibility of the solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of unsymmetrical furan-containing disulfides.
Problem 1: Low or No Yield of the Desired Unsymmetrical Disulfide
| Possible Cause | Recommended Solution |
| Dominant Disproportionation: The reaction conditions favor the formation of more stable symmetrical disulfides.[3] | 1. Switch Synthetic Strategy: Instead of direct oxidation of two thiols, use a method where one thiol is pre-activated. Methods using thiosulfonates, sulfenyl chlorides, or 1-chlorobenzotriazole (BtCl) can significantly improve selectivity.[3][8][10] 2. Modify Reaction Conditions: Use milder, base-catalyzed aerobic oxidation conditions which can be highly selective.[11] |
| Furan Ring Degradation: The reaction conditions (e.g., strong acid, harsh oxidants) are destroying the furan moiety.[6] | 1. Avoid Strong Acids: Furan is acid-sensitive. Ensure the reaction and workup are performed under neutral or basic conditions.[6] 2. Use Mild Oxidants: If performing an oxidative coupling, choose mild and selective reagents. Avoid harsh oxidants that can react with the furan ring.[5] |
| Sub-optimal Reaction Parameters: Incorrect temperature, solvent, or stoichiometry is hindering the reaction. | 1. Temperature Control: Some methods require low temperatures (e.g., -78 °C) to generate a reactive intermediate without significant side reactions.[10] 2. Solvent Choice: Ensure the solvent is appropriate for the chosen reaction and does not promote side reactions. For some methods, solvent-free conditions have proven effective.[4] |
Problem 2: Complex Product Mixture with Difficult Separation
| Possible Cause | Recommended Solution |
| Formation of Symmetrical Disulfides: The chosen method generates all three possible disulfide products with similar polarities.[2][12] | 1. Improve Synthetic Selectivity: Employ a one-pot sequential method. For example, activate the first thiol with an agent like 1-chlorobenzotriazole before adding the second thiol.[10] This prevents the two thiols from competing. 2. Optimize Chromatography: Use a high-resolution silica column with a shallow solvent gradient. Consider alternative stationary phases like deactivated (neutral) silica or alumina if the compound is sensitive. |
| Furan-Related Side Reactions: The reaction conditions are causing unintended reactions on the furan ring, leading to multiple products. | 1. Review Reaction Conditions: Scrutinize the reagents for compatibility with furans. For example, some halogenating agents used in disulfide synthesis could lead to electrophilic substitution on the furan ring.[6] 2. Protecting Groups: In complex syntheses, consider using a protecting group for the furan ring if it is incompatible with the required conditions, though this adds synthetic steps. |
Experimental Protocols
Protocol 1: Synthesis via In Situ Sulfenyl Chloride Generation
This method is adapted from procedures involving the cleavage of a symmetrical disulfide to form a reactive sulfenyl chloride, which then reacts with a thiol.[8] This approach is effective for coupling heterocyclic fragments with other thiols.
Step 1: Generation of Furan-Sulfenyl Chloride
-
Dissolve 1 equivalent of the symmetrical di(furan) disulfide in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1.5 equivalents of sulfuryl chloride (SO₂Cl₂) in CH₂Cl₂ to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30-60 minutes. The highly reactive furan-sulfenyl chloride is formed in situ and should be used immediately without isolation.
Step 2: Reaction with the Second Thiol
-
In a separate flask, dissolve 2.2 equivalents of the second thiol (R'-SH) in anhydrous CH₂Cl₂.
-
Slowly add the freshly prepared furan-sulfenyl chloride solution from Step 1 to the thiol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the unsymmetrical furan-containing disulfide.
Protocol 2: Solvent-Free Synthesis Using a Thiosulfonate
This method, based on the reaction between a thiosulfonate and a thiol, is often highly selective and avoids the use of solvents.[4]
Step 1: Preparation of the Furan-Thiosulfonate (if not available)
-
This intermediate can be prepared by the oxidation of the corresponding furan-thiol or disulfide under controlled conditions.
Step 2: Synthesis of the Unsymmetrical Disulfide
-
In a flask, combine 1 equivalent of the furan-thiosulfonate (Furan-S-SO₂-R'') with 1.2 equivalents of the desired thiol (R'-SH).
-
Add a catalytic amount of a suitable base (e.g., triethylamine or DBU).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.
Step 3: Workup and Purification
-
Since the reaction is solvent-free, directly load the crude mixture onto a silica gel column.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure unsymmetrical disulfide. This method often results in very high purity products with minimal by-products.[4]
Data Presentation
Table 1: Representative ¹H-NMR Chemical Shift Comparison
This table illustrates the expected differences in ¹H-NMR chemical shifts for protons on a methylene group adjacent to different disulfide structures. The exact values are hypothetical and will vary based on the full molecular structure, but the trend is informative for characterization.
| Compound Structure | Description | Expected δ (ppm) for -CH₂-S- |
| Furan-CH₂-S-S-CH₂-Furan | Symmetrical Furan Disulfide | ~2.90 |
| Alkyl-CH₂-S-S-CH₂-Alkyl | Symmetrical Alkyl Disulfide | ~2.70 |
| Furan-CH₂-S-S-CH₂-Alkyl | Unsymmetrical Disulfide | Furan-CH₂: ~2.85 Alkyl-CH₂: ~2.75 |
Note: The protons adjacent to the more electron-withdrawing furan-sulfur group are expected to be slightly more downfield compared to those in the symmetrical alkyl disulfide.
Visualizations
Caption: Troubleshooting workflow for unsymmetrical disulfide synthesis.
Caption: Relationship of common side reactions in the synthesis.
References
- 1. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 2. Synthesis of Unsymmetrical Disulfides - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials [mdpi.com]
- 5. libstore.ugent.be [libstore.ugent.be]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 10. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]
- 11. Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in disulfide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during disulfide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during disulfide synthesis, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired Disulfide Product
| Potential Cause | Suggested Solution(s) |
| Incomplete Oxidation of Thiols | - Increase reaction time. - Use a stronger oxidizing agent (e.g., switch from air oxidation to hydrogen peroxide or iodine). - Increase the stoichiometry of the oxidizing agent. |
| Degradation of Starting Material or Product | - Perform the reaction at a lower temperature. - Use milder reaction conditions (e.g., pH closer to neutral).[1][2][3] - Ensure the absence of contaminants that could catalyze degradation. |
| Incorrect Reaction Conditions | - Verify the optimal pH for the specific reaction; thiolates are more nucleophilic than thiols, so pH adjustment can be critical.[1][2][4] - Ensure proper solvent selection; some reactions are more efficient in specific solvents. |
| Inefficient Thiol-Disulfide Exchange | - For unsymmetrical disulfides, ensure the activating group is appropriate for the thiol being used. - Adjust the stoichiometry of the reacting thiols. |
Problem 2: Formation of Symmetric Disulfides as Byproducts in Unsymmetrical Disulfide Synthesis
| Potential Cause | Suggested Solution(s) |
| Thiol-Disulfide Exchange with the Product | - Use a method that avoids the presence of free thiols in the reaction mixture, such as reacting a thiol with a sulfenyl halide.[5] - Employ a one-pot synthesis where the second thiol is added after the activation of the first thiol.[6] |
| Disproportionation of the Unsymmetrical Disulfide | - This can occur due to the inherent instability of some unsymmetrical disulfides.[7] - Minimize reaction time and purify the product immediately after the reaction is complete. - Consider solvent-free synthesis conditions, which have been shown to reduce disproportionation.[7] |
| Homocoupling of Starting Thiols | - Optimize the reaction conditions to favor the cross-coupling reaction. This may involve adjusting the rate of addition of reagents or the reaction temperature. |
Problem 3: Presence of Over-Oxidized Byproducts (e.g., Thiosulfinates, Thiosulfonates, Sulfonic Acids)
| Potential Cause | Suggested Solution(s) |
| Oxidizing Agent is Too Strong or Used in Excess | - Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Prolonged Reaction Time | - Optimize the reaction time to maximize disulfide formation while minimizing over-oxidation. |
| Reaction Conditions Favor Over-oxidation | - Adjusting the pH can sometimes mitigate over-oxidation.[8] |
Problem 4: Formation of Trisulfide Byproducts
| Potential Cause | Suggested Solution(s) |
| Presence of Hydrogen Sulfide or Sulfide Ions | - Ensure starting materials and solvents are free from sulfide impurities. - A proposed mechanism involves the nucleophilic attack of a sulfide ion on a disulfide bond.[9][10] |
| Reaction of a Thiol with a Trisulfide | - Cysteine has been shown to react with cysteine trisulfide, leading to the formation of the disulfide.[11] This suggests that controlling the concentration of free thiols could be important. |
Problem 5: Disulfide Scrambling in Peptides and Proteins
| Potential Cause | Suggested Solution(s) |
| Presence of Free Thiols | - Alkylate free thiol groups with reagents like N-ethylmaleimide (NEM) or iodoacetamide to prevent their participation in disulfide exchange.[12][13][14] NEM is noted to have faster reaction kinetics.[12] |
| Basic pH Conditions | - Maintain a slightly acidic pH (around 6.5) to keep free thiols protonated and less reactive.[14][15] |
| Elevated Temperatures | - Perform manipulations at low temperatures to minimize disulfide bond rearrangement.[15] |
| Presence of Reducing Agents | - Ensure all steps are free from contaminating reducing agents unless intentionally used for disulfide cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of byproduct formation in disulfide synthesis?
The most common issues are often related to the choice and amount of oxidizing agent, leading to either incomplete reaction or over-oxidation.[16] For unsymmetrical disulfides, thiol-disulfide exchange reactions that lead to symmetrical byproducts are a frequent challenge.[5][7]
Q2: How can I minimize air oxidation of my thiol starting material?
To prevent unwanted oxidation of thiol starting materials by atmospheric oxygen, it is recommended to work under an inert atmosphere, such as nitrogen or argon. Additionally, de-gassing solvents before use can be beneficial.
Q3: What is disulfide scrambling and how can I prevent it?
Disulfide scrambling refers to the rearrangement of disulfide bonds in molecules with multiple cysteine residues, such as peptides and proteins, leading to non-native disulfide linkages.[15] This can be prevented by:
-
Maintaining low temperatures.[15]
-
Using additives like cystamine during sample preparation for analysis.[17][18]
Q4: I have synthesized an unsymmetrical disulfide, but I am getting two symmetrical disulfides as impurities. What is happening?
This is likely due to disproportionation, where two molecules of the unsymmetrical disulfide react to form one molecule of each of the corresponding symmetrical disulfides.[7] This can be minimized by using milder reaction conditions, shorter reaction times, and immediate purification. Solvent-free conditions have also been reported to suppress this side reaction.[7]
Q5: How do I choose the right oxidizing agent for my thiol-to-disulfide conversion?
The choice of oxidizing agent depends on the substrate's sensitivity to oxidation. For robust substrates, stronger oxidants like hydrogen peroxide or iodine can be used. For more delicate molecules, milder oxidants such as dimethyl sulfoxide (DMSO) or air oxidation may be preferred. It is crucial to perform small-scale test reactions to determine the optimal oxidant and conditions for a specific substrate.
Q6: Can the pH of the reaction mixture affect byproduct formation?
Yes, pH plays a critical role. The kinetics of thiol-disulfide exchange are pH-dependent because the more nucleophilic thiolate anion is favored at higher pH.[4] Alkaline conditions can promote disulfide exchange and scrambling.[15] Conversely, very acidic conditions can also lead to side reactions. Therefore, buffering the reaction at an optimal pH is often necessary.
Quantitative Data on Disulfide Synthesis
The following table summarizes the yields of various disulfide synthesis methods.
| Method | Oxidizing Agent/Reagent | Substrate | Yield (%) | Reference |
| Air Oxidation with Sonication | Air/Et3N in DMF | Aromatic and Aliphatic Thiols | ~95-99% | [19][20] |
| Thiol-Disulfide Exchange | bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide | Various Thiols | 90-100% | [5] |
| Oxidation with H2O2 | 30% H2O2 in Trifluoroethanol | Thiols | Quantitative | [6] |
| Redox-Click Chemistry | Sulfonyl Fluorides | Aromatic and Aliphatic Thiols | ≥98% | [21] |
| Oxidation with Trichloroisocyanuric Acid | Trichloroisocyanuric Acid | Thiols | Good to Excellent | [22] |
| Synthesis of Unsymmetrical Disulfides | N-Trifluoroacetyl arenesulfenamides | Thiols and Amines | High | [6] |
| Synthesis of Unsymmetrical Monoterpenylhetaryl Disulfides | SO2Cl2 | Heterocyclic disulfides and monoterpene thiols | 48-88% | [23] |
Experimental Protocols
Protocol 1: General Procedure for Air Oxidation of Thiols with Sonication
This protocol is adapted from a method that utilizes air as a green oxidant.[19][20]
-
To a flask, add the thiol (1.0 mmol), triethylamine (1.0 mmol), and DMF (1.25 mL).
-
Place the flask in an ultrasonic bath at room temperature.
-
Sonicate the mixture and monitor the reaction progress by TLC. Reaction times are typically short (minutes to an hour).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the disulfide.
Protocol 2: Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange
This protocol is based on a method for the efficient synthesis of unsymmetrical disulfides.[5]
-
Dissolve the starting disulfide reagent (e.g., bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide) in a suitable solvent like dichloromethane at a low temperature (e.g., -78 °C).
-
Activate the disulfide reagent by adding bromine dropwise.
-
Add the first thiol to the reaction mixture and stir for a short period.
-
Add the second thiol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 15 minutes.
-
Quench the reaction and work up by washing with aqueous solutions to remove byproducts.
-
The resulting unsymmetrical disulfide is often of high purity and may not require further purification.[5]
Visualizations
Caption: General experimental workflow for thiol oxidation to disulfide.
Caption: Troubleshooting guide for common byproducts in disulfide synthesis.
References
- 1. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rapidnovor.com [rapidnovor.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 18. Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Thiol-Disulfide Exchange Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiol-disulfide exchange reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of thiol-disulfide exchange?
The thiol-disulfide exchange reaction is a nucleophilic substitution (SN2) reaction. The key reactive species is the thiolate anion (RS⁻), which is a potent nucleophile. This anion attacks one of the sulfur atoms in a disulfide bond, forming a transient, linear trisulfide-like transition state.[1][2] This results in the formation of a new disulfide bond and the release of a new thiol. The process is reversible and central to protein folding and redox regulation in biology.[1][3]
Q2: What is the most critical parameter for optimizing the reaction rate?
The pH of the reaction buffer is arguably the most critical parameter. The reaction rate is highly dependent on the concentration of the thiolate anion (RS⁻), which is the active nucleophile.[4][5] To generate sufficient thiolate, the pH of the solution should be near or above the pKₐ of the reacting thiol. For most cysteine residues in peptides and proteins, the pKₐ is around 8.0-9.0. Therefore, reactions are generally accelerated under neutral to alkaline conditions (pH 7-9).[4]
Q3: How can I monitor the progress of my thiol-disulfide exchange reaction?
The consumption of free thiols (sulfhydryl groups) can be quantitatively monitored using Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[6][7][8] DTNB reacts stoichiometrically with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. By taking aliquots of your reaction over time and measuring the absorbance after reacting with DTNB, you can determine the concentration of remaining free thiols and thus monitor reaction kinetics.
Q4: What are common side reactions and how can they be prevented?
The most common side reaction is the unwanted oxidation of thiols by dissolved oxygen, often catalyzed by trace metal ions. This can lead to the formation of undesired disulfides or further oxidation to sulfenic, sulfinic, or sulfonic acids.[1]
Prevention Strategies:
-
Degassing: Sparge all buffers and solutions with an inert gas like nitrogen or argon before use to remove dissolved oxygen.[4]
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.5-1 mM) to sequester trace metal ions that catalyze oxidation.[4][9]
-
pH Control: Very high alkaline conditions (pH > 10) can promote β-elimination reactions, leading to degradation of the peptide or protein backbone.[6] Avoid excessively high pH unless required and validated for your specific system.
Troubleshooting Guide
Problem: The reaction is extremely slow or incomplete.
This is a common issue that can often be resolved by systematically checking the reaction conditions.
| Potential Cause | Recommended Solution |
| Incorrect pH | The concentration of the reactive thiolate anion is too low. Ensure the buffer pH is at or slightly above the pKₐ of the thiol. For typical cysteines (pKₐ ~8.3), a pH of 8.0-8.5 is a good starting point. |
| Low Temperature | Thiol-disulfide exchange rates are temperature-dependent.[4] If the reactants are stable, consider increasing the temperature in increments (e.g., from 25°C to 37°C) to accelerate the reaction. |
| Low Reactant Concentration | The reaction is bimolecular, so its rate depends on the concentration of both the thiol and the disulfide. Increasing the concentration of one or both reactants will increase the reaction rate. |
| Steric Hindrance | The thiol or disulfide group may be sterically hindered within a folded protein or peptide, preventing efficient reaction. Consider adding a mild denaturant (e.g., low concentrations of urea or guanidinium chloride) to increase accessibility. Note that this may affect protein function. |
| Oxygen Contamination | Unwanted oxidation of the starting thiol depletes the reactant, slowing the desired exchange reaction. Ensure all solutions are properly degassed and consider adding EDTA.[4] |
Problem: My protein/peptide precipitates during the reaction.
Precipitation or aggregation suggests that the reaction is promoting conformational changes that lead to insolubility.
| Potential Cause | Recommended Solution |
| Formation of Insoluble Intermediates | The formation of intermolecular disulfide bonds can lead to aggregation and precipitation. This is common when reducing existing disulfides to generate free thiols. |
| Incorrect Buffer Conditions | The buffer composition (ionic strength, pH) may not be optimal for protein solubility. Screen different buffer systems or adjust the salt concentration (e.g., add 50-150 mM NaCl). |
| Conformational Instability | Cleavage or formation of disulfide bonds can destabilize the protein's native structure, exposing hydrophobic patches that lead to aggregation. Try performing the reaction at a lower temperature (e.g., 4°C) to slow down both the exchange and aggregation processes. |
Data & Reagents
Table 1: Influence of pH on Thiolate Anion Availability
The Henderson-Hasselbalch equation can be used to estimate the percentage of thiol groups that are deprotonated to the reactive thiolate form at a given pH.
| pH of Solution | % Thiolate (for a thiol with pKₐ = 8.5) | General Reaction Rate |
| 6.5 | ~1% | Very Slow |
| 7.5 | ~9% | Slow to Moderate |
| 8.5 | 50% | Fast |
| 9.5 | ~91% | Very Fast |
Note: While higher pH increases the rate, it also increases the risk of side reactions like β-elimination.
Table 2: Comparison of Common Thiol Reagents for Disulfide Reduction
To initiate an exchange, a free thiol is required. If starting with a disulfide-bonded species, a reducing agent is often used first.
| Reagent | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Forms a stable 6-membered ring after reducing a disulfide. | A phosphine-based reductant; the reaction is irreversible. |
| Optimal pH | 7.0 - 8.5 | Effective over a wide pH range, including acidic conditions. |
| Susceptibility to Oxidation | Readily oxidized by air. | Resistant to air oxidation. |
| Smell | Strong, unpleasant odor. | Odorless. |
| Compatibility | Can interfere with nickel-based affinity columns (His-tags). | Compatible with nickel-based affinity columns. |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Optimizing a Thiol-Disulfide Exchange Reaction
This protocol outlines a systematic approach to finding the optimal conditions for your specific molecules.
-
Define Reaction Goal: Clearly state the objective (e.g., forming a specific mixed disulfide, reducing a disulfide bond).
-
Initial Condition Setup:
-
Buffer: Start with a degassed buffer such as 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5.
-
Reactants: Prepare stock solutions of your thiol and disulfide-containing molecules. A common starting point is a 1:1 or 1.5:1 molar ratio of thiol to disulfide.
-
Temperature: Begin the reaction at room temperature (~25°C).
-
-
Reaction Monitoring:
-
At defined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding a strong acid (e.g., trifluoroacetic acid) to lower the pH well below the thiol pKₐ. Alternatively, use a thiol-reactive quencher like N-ethylmaleimide (NEM).
-
Analyze the quenched samples using a suitable technique (e.g., RP-HPLC, LC-MS) to quantify reactants and products.
-
-
Troubleshooting & Optimization:
-
If the reaction is too slow, increase the pH in 0.5 unit increments (up to ~9.0) or increase the temperature to 37°C. Analyze the results of each change.
-
If side products or degradation are observed, lower the pH or temperature. Ensure all solutions were properly degassed and contained EDTA.
-
Vary the molar ratio of reactants to drive the reaction to completion.
-
Protocol 2: Monitoring Free Thiols with Ellman's Reagent (DTNB)
This protocol is for quantifying the concentration of free sulfhydryl groups in a sample.[10]
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare this solution fresh.
-
Standard: Prepare a 1.5 mM standard solution of L-cysteine in the Reaction Buffer. Create a dilution series (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, 0 mM) to generate a standard curve.
-
-
Assay Procedure:
-
For each standard and unknown sample, add 250 µL of the solution to a microcentrifuge tube or well in a 96-well plate.
-
Add 25 µL of the DTNB solution to each tube/well.
-
Add 1.25 mL of Reaction Buffer to each tube/well.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement & Calculation:
-
Measure the absorbance of each sample at 412 nm using a spectrophotometer. Use a sample containing only buffer and DTNB as the blank.
-
Plot the absorbance of the standards versus their known concentration to create a standard curve.
-
Use the standard curve to determine the concentration of free thiols in your unknown samples.
-
Alternatively, use the Beer-Lambert law (A = εbc) with the molar extinction coefficient (ε) of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.
-
Visualizations
Caption: Mechanism of thiol-disulfide exchange via an SN2 reaction pathway.
Caption: A troubleshooting workflow for optimizing reaction conditions.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Overcoming Low Water Solubility of Difurfuryl Disulfide in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Difurfuryl disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its low water solubility in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Difurfuryl disulfide and why is its solubility a challenge?
Difurfuryl disulfide is an organosulfur compound with potential applications in pharmaceutical research.[1] Its low water solubility, estimated to be around 11.56 mg/L at 25°C, can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data. It is, however, soluble in organic solvents like ethanol, ether, and chloroform.[2]
Q2: What are the primary methods to solubilize Difurfuryl disulfide for in vitro assays?
The most common methods to overcome the low water solubility of compounds like Difurfuryl disulfide include:
-
Using a co-solvent: Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.
-
Incorporating surfactants: Using non-ionic surfactants such as Tween® 80 to aid in dispersion and micellar solubilization.
-
Complexation with cyclodextrins: Encapsulating the compound within cyclodextrin molecules to enhance its aqueous solubility.
Q3: At what concentration should I prepare my Difurfuryl disulfide stock solution in DMSO?
It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be serially diluted in your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[3]
Q4: Can the solubilizing agent interfere with my assay?
Yes, it is possible. For instance, Tween® 80 has been reported to interfere with certain protein quantification assays, such as the bicinchoninic acid (BCA) assay.[4] Cyclodextrins may also interact with cellular components or other molecules in your assay system.[5][6] It is always advisable to run a vehicle control (assay buffer with the solubilizing agent at the same final concentration) to account for any potential background signal or interference.
Q5: What is a plausible biological target or pathway for Difurfuryl disulfide?
While direct studies on Difurfuryl disulfide are limited, its chemical structure as an organosulfur compound containing a disulfide bond suggests it may act as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[4][7][8] Many other organosulfur compounds, such as diallyl disulfide from garlic, have been shown to activate this pathway, which plays a crucial role in cellular antioxidant and anti-inflammatory responses.[5][9][10]
Troubleshooting Guides
Problem 1: Precipitation of Difurfuryl disulfide upon dilution in aqueous buffer.
Possible Cause & Solution
-
Insufficient solubilization: The final concentration of the co-solvent may be too low to maintain solubility.
-
Troubleshooting Step: Try a stepwise dilution of your DMSO stock solution into the final aqueous buffer while vortexing to ensure proper mixing.[3]
-
-
"Salting out" effect: High salt concentrations in the buffer can reduce the solubility of organic compounds.
-
Troubleshooting Step: If possible, try reducing the salt concentration of your buffer or test alternative buffer compositions.
-
-
Temperature effects: Solubility can be temperature-dependent.
-
Troubleshooting Step: Ensure your buffers are at the appropriate temperature before adding the compound. Gentle warming may temporarily increase solubility, but be cautious of compound stability.
-
Problem 2: Inconsistent or non-reproducible assay results.
Possible Cause & Solution
-
Incomplete dissolution of stock solution: The initial stock solution may not be fully dissolved.
-
Troubleshooting Step: Visually inspect your stock solution for any undissolved particles. Gentle warming or sonication may be necessary to ensure complete dissolution.
-
-
Precipitation in the assay plate: The compound may be precipitating out of solution over the course of the experiment.
-
Troubleshooting Step: Consider using a solubilizing agent like Tween® 80 (at a low, non-interfering concentration) in your final assay buffer to maintain solubility.
-
-
Interaction with plastics: Hydrophobic compounds can sometimes adsorb to plastic labware.
-
Troubleshooting Step: Use low-adhesion microplates and pipette tips.
-
Data Presentation: Solubility of Difurfuryl Disulfide
| Solvent | Solubility | Reference |
| Water | Slightly soluble / Insoluble (~0.01156 g/L at 25°C) | [2][11][12][13] |
| Ethanol | Soluble | [2] |
| Ether | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Oils | Soluble | [12] |
Experimental Protocols
Protocol 1: Preparation of a Difurfuryl Disulfide Stock Solution using DMSO
-
Materials: Difurfuryl disulfide powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Difurfuryl disulfide powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Protocol 2: Solubilization using Cyclodextrins (General Guidance)
-
Materials: Difurfuryl disulfide, β-cyclodextrin or a derivative (e.g., HP-β-CD), aqueous buffer.
-
Procedure (Kneading Method):
-
Create a paste by mixing Difurfuryl disulfide and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) with a small amount of water or ethanol.
-
Knead the paste thoroughly for an extended period (e.g., 30-60 minutes).
-
Dry the resulting solid (e.g., in a desiccator or oven at low heat).
-
The resulting powder is the inclusion complex, which should have improved aqueous solubility.
-
-
Procedure (Solution Method):
-
Dissolve the cyclodextrin in the aqueous buffer with stirring.
-
Slowly add the Difurfuryl disulfide (or a concentrated solution in a minimal amount of organic solvent) to the cyclodextrin solution while stirring vigorously.
-
Continue stirring for several hours to allow for complex formation.
-
The resulting solution can then be used in the assay. It is advisable to filter the solution to remove any undissolved compound.[14]
-
Mandatory Visualizations
Plausible Signaling Pathway for Difurfuryl Disulfide
Caption: Plausible activation of the Nrf2 pathway by Difurfuryl disulfide.
Experimental Workflow: Solubilization and Assay
Caption: General workflow for solubilizing Difurfuryl disulfide for in vitro assays.
Troubleshooting Logic
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. 2,2'-(Dithiodimethylene)difuran | C10H10O2S2 | CID 20499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidative and anti-inflammatory actions of reactive cysteine persulfides [jstage.jst.go.jp]
- 7. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. axxence.de [axxence.de]
- 12. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]
- 13. Difurfuryldisulfide CAS#: 4437-20-1 [amp.chemicalbook.com]
- 14. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the oxidation of furan rings during synthesis
This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the oxidation of furan rings during chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide: Preventing Furan Ring Oxidation
This guide addresses specific issues that may arise during experiments involving furan-containing molecules.
Question: My reaction is yielding a complex mixture of unidentified polar byproducts, and the yield of my desired furan-containing product is low. What is the likely cause and how can I fix it?
Answer: Uncontrolled oxidation of the furan ring is a probable cause. Furan is susceptible to oxidation by a variety of reagents, including air (autoxidation), strong oxidizing agents, and even some mild ones under certain conditions. The resulting ring-opened products are often polar and can lead to a complex mixture.[1][2][3]
Troubleshooting Steps:
-
Deoxygenate Solvents and Reagents: Before starting your reaction, thoroughly degas all solvents and reagents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles. This minimizes the presence of dissolved oxygen, which can initiate oxidation.
-
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent atmospheric oxygen from entering the reaction vessel.
-
Use Freshly Distilled/Purified Reagents: Impurities in solvents or reagents can sometimes catalyze oxidation. Using freshly purified materials can mitigate this.
-
Lower the Reaction Temperature: Furan oxidation is often accelerated at higher temperatures. If your desired reaction allows, try running it at a lower temperature.[2]
Question: I am performing a reaction that requires an oxidizing agent, but it is cleaving the furan ring. What are my options?
Answer: The furan ring is sensitive to many common oxidizing agents.[1][4] The choice of oxidant and reaction conditions is critical.
Recommendations:
-
Use Mild Oxidizing Agents: Consider using milder or more selective oxidizing agents. For example, manganese dioxide (MnO₂) is often used for the selective oxidation of allylic or benzylic alcohols without affecting the furan ring. Other possibilities include Dess-Martin periodinane (DMP) or a Swern oxidation, although compatibility should be verified for your specific substrate.
-
Protect the Furan Ring: If a strong oxidant is unavoidable, protecting the furan ring is a highly effective strategy. The most common methods are the Diels-Alder reaction and acetal formation for furan aldehydes.[5][6]
Question: My furan-containing compound is decomposing during acidic workup or purification by silica gel chromatography. How can I prevent this?
Answer: Furan rings are generally unstable in acidic conditions, which can lead to polymerization or ring-opening.[7] Silica gel is also acidic and can cause degradation of sensitive compounds.
Solutions:
-
Neutralize Acid Promptly: During workup, quench any acidic reagents with a mild base (e.g., saturated sodium bicarbonate solution) as quickly as possible and at low temperatures.
-
Use Neutral or Basic Alumina for Chromatography: If your compound is acid-sensitive, use neutral or basic alumina for column chromatography instead of silica gel.
-
Deactivate Silica Gel: If silica gel must be used, it can be pre-treated with a base, such as triethylamine, to neutralize its acidic sites. This is done by preparing a slurry of the silica gel in a solvent containing a small percentage of triethylamine and then removing the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy to protect a furan ring from oxidation?
A1: The Diels-Alder reaction is a widely used and effective method to protect the furan ring. Furan acts as a diene and reacts with a suitable dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) to form a bicyclic adduct. This temporarily disrupts the aromaticity of the furan, rendering it much less susceptible to oxidation. The protection can be reversed by a retro-Diels-Alder reaction, usually by heating.[8]
Q2: I have a furfural derivative. How can I protect the aldehyde group and the furan ring simultaneously?
A2: For furfural and its derivatives, acetalization is an excellent strategy that protects the aldehyde functionality and can also increase the stability of the furan ring towards some oxidative conditions.[5][6][9][10] For instance, reacting furfural with an alcohol (e.g., methanol, ethylene glycol) in the presence of an acid catalyst will form an acetal. This protection has been shown to significantly improve yields in subsequent oxidation reactions of other parts of the molecule, with yields increasing from as low as 4% for the unprotected compound to over 90% for the acetal-protected version in certain cases.[5][9]
Q3: My synthesis involves lithiation of the furan ring. I am getting low yields. What could be the issue?
A3: Low yields in furan lithiation can be due to several factors:
-
Inadequate Drying: Furan and the solvents used (e.g., THF) must be scrupulously dried, as any trace of water will quench the organolithium reagent.
-
Reagent Quality: The n-butyllithium (n-BuLi) solution should be titrated to determine its exact concentration, as it can degrade over time.
-
Side Reactions: The protons on the alkyl group of the product can be more acidic than the proton at the 2-position of furan, leading to self-quenching. Using a strong chelating agent like TMEDA can help direct the lithiation to the desired position.
Q4: Are there alternatives to the Diels-Alder reaction for furan protection?
A4: While the Diels-Alder reaction is very common, other strategies can be employed depending on the specific reaction conditions. For electron-rich furans, temporary dearomatization through other cycloadditions can be considered. In some cases, if the oxidation is targeting a specific part of the molecule, careful selection of a highly selective oxidant may obviate the need for a protecting group.
Data Presentation
Table 1: Comparison of Yields for Oxidative Esterification of 5-Hydroxymethylfurfural (5-HMF) With and Without Acetal Protection.
| Substrate | Protection | Product | Yield | Reference |
| 5-HMF | None | 2,5-Furandimethylcarboxylate (FDMC) | 4% | [5][9] |
| Acetalized 5-HMF | Acetal | 2,5-Furandimethylcarboxylate (FDMC) | 92% | [5][9] |
| 5-HMF | None | 2,5-Furandi(2-hydroxyethyl)carboxylate (FDHEC) | 5% | [5][9] |
| Acetalized 5-HMF | Acetal | 2,5-Furandi(2-hydroxyethyl)carboxylate (FDHEC) | 91% | [5][9] |
Table 2: Oxidative Stability of Furan and Alkylated Furans.
| Compound | Induction Time (minutes) at 100°C | Gum Formation (mg/100mL) | Reference |
| Furan | >1440 | 11 | [2] |
| 2-Methylfuran (MF) | 395 | 1080 | [2] |
| 2,5-Dimethylfuran (DMF) | 25 | >2000 | [2] |
| 2-Ethylfuran (EF) | 70 | >2000 | [2] |
Note: The induction time is a measure of oxidative stability; a longer induction time indicates greater stability. Gum formation is a result of oxidation and polymerization.
Experimental Protocols
Protocol 1: Diels-Alder Protection of Furan with Maleic Anhydride
This protocol describes the formation of the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct.
Materials:
-
Furan
-
Maleic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Stir plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 5.0 g of maleic anhydride in 10.0 mL of anhydrous THF with stirring.
-
Once the maleic anhydride has completely dissolved, add 3.5 mL of furan to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After 30 minutes, cool the flask in an ice bath for 10-15 minutes to induce crystallization of the product.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.
-
Allow the crystals to air dry on the filter paper. The expected product is the exo adduct.
Protocol 2: Retro-Diels-Alder Deprotection of Furan-Maleic Anhydride Adduct
This protocol describes the regeneration of the furan ring from its Diels-Alder adduct.
Materials:
-
Furan-maleic anhydride adduct
-
High-boiling point, inert solvent (e.g., o-xylene or decalin)
-
Distillation apparatus
-
Heating mantle
Procedure:
-
Place the furan-maleic anhydride adduct in a round-bottom flask equipped with a distillation head.
-
Add a high-boiling point, inert solvent.
-
Heat the mixture to a temperature that is sufficient to induce the retro-Diels-Alder reaction (typically >110-120°C).
-
The lower-boiling furan will distill off as it is formed. Collect the furan distillate. The maleic anhydride will remain in the reaction flask.
Visualizations
Caption: Troubleshooting workflow for furan ring oxidation.
Caption: Diels-Alder protection and deprotection of a furan ring.
Caption: General mechanism of furan ring oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pure.tue.nl [pure.tue.nl]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Difurfuryl Disulfide Synthesis for Pilot Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of difurfuryl disulfide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your pilot studies.
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing difurfuryl disulfide at a pilot scale?
The oxidation of furfuryl mercaptan is a widely used method for synthesizing difurfuryl disulfide, especially for larger-scale production. This method is favored for its relatively straightforward procedure and the availability of starting materials.
2. What are the primary safety concerns when handling difurfuryl disulfide and its precursors?
Difurfuryl disulfide and its precursor, furfuryl mercaptan, are organosulfur compounds with strong, unpleasant odors. Key safety precautions include:
-
Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1][2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4]
-
Accidental Spills: In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations.[1][3]
-
First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][4] If inhaled, move to fresh air.[1][3]
3. What are the typical purity requirements for difurfuryl disulfide in pharmaceutical applications?
For pharmaceutical applications, difurfuryl disulfide typically requires a high purity of 98% or greater.[1] Quality control is crucial, and each batch should be accompanied by a Certificate of Analysis (COA) detailing the purity and impurity profile.[5] Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine purity.[5]
4. How should difurfuryl disulfide be stored?
Difurfuryl disulfide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; degradation of starting material or product; suboptimal reaction temperature. | Monitor the reaction progress using TLC or GC. Ensure the reaction temperature is maintained within the optimal range. Consider extending the reaction time if necessary. |
| Formation of Side Products | Presence of impurities in the starting materials; incorrect stoichiometry; reaction temperature too high. | Use high-purity starting materials. Carefully control the stoichiometry of the reactants. Maintain the recommended reaction temperature. |
| Difficult Purification | Presence of closely related impurities; thermal decomposition during distillation. | Utilize fractional distillation under reduced pressure to separate the product from impurities with similar boiling points. Consider alternative purification methods such as column chromatography for smaller scales. |
| Reaction Stalls | Inactive catalyst or reagent; insufficient mixing in a large reactor. | Ensure the catalyst or reagent is active and used in the correct amount. Improve agitation to ensure proper mixing of the reactants. |
| Darkening of Reaction Mixture | Polymerization of furfural-based compounds; thermal degradation. | Maintain the reaction temperature below the recommended maximum. Use an inert atmosphere (e.g., nitrogen) to prevent oxidative polymerization. |
Experimental Protocol: Synthesis of Difurfuryl Disulfide via Oxidation of Furfuryl Mercaptan
This protocol is adapted for pilot-scale synthesis.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, temperature control unit, and condenser.
-
Furfuryl mercaptan (98%+ purity)
-
Dimethyl sulfoxide (DMSO)
-
Vacuum distillation setup
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
-
Charging Reactants: Charge the reactor with furfuryl mercaptan. For every 1 mole of furfuryl mercaptan, add 2 moles of DMSO. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[6]
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Remove the dimethyl sulfide byproduct and excess DMSO by distillation under atmospheric pressure.[6]
-
-
Purification:
-
Quality Control:
-
Analyze the final product for purity using GC.
-
Confirm the structure using spectroscopic methods (e.g., NMR, IR).
-
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Oxidation[6] | Furfuryl Mercaptan | Dimethyl Sulfoxide (DMSO) | None (DMSO is a reactant) | 65-70 | 3.5-10 | 83.0 |
| Iodine-Promoted Synthesis[7] | 1,2-dibenzyldisulfane, Amines | Iodine | DMSO | 100 | 8 | Up to 95 (for thioamides) |
Visualizations
Caption: Experimental workflow for difurfuryl disulfide synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. CN1045599C - Process for preparing difurfuryl dithioether - Google Patents [patents.google.com]
- 7. Iodine-Promoted Synthesis of Thioamides from 1,2-Dibenzylsulfane and Difurfuryl Disulfide [organic-chemistry.org]
Troubleshooting inconsistent results in Difurfuryl disulfide bioactivity assays
Welcome to the technical support center for researchers working with Difurfuryl disulfide (DFDS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioactivity assays, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of Difurfuryl disulfide (DFDS) that I can assay for?
A1: While research is ongoing, the primary reported bioactivities for organosulfur compounds like DFDS include antioxidant, antimicrobial, and cytotoxic effects.[1][2][3][4] The disulfide bond and furan rings are key structural features that may contribute to these activities.[5] Many organosulfur compounds are known to exert their effects by modulating cellular signaling pathways involved in oxidative stress response.
Q2: I am observing high variability between replicate wells in my 96-well plate assay. What could be the cause?
A2: High variability with DFDS is often linked to its volatile nature. In a standard microplate setup, DFDS can evaporate from the wells and its vapors can affect adjacent wells, leading to false-positive or inconsistent results.[1] This "edge effect" is a common issue with volatile compounds. Sealing the microplate with an appropriate vapor barrier, such as an ethylene vinyl acetate (EVA) cap mat, can significantly reduce this variability.[1] Additionally, ensure thorough mixing and consistent pipetting technique.
Q3: My antioxidant assay results for DFDS are not reproducible. Why might this be happening?
A3: Inconsistent results in antioxidant assays with DFDS can stem from several factors:
-
Thiol-Disulfide Exchange: DFDS, being a disulfide, can react with other thiol-containing molecules in your assay system, such as glutathione (GSH) in cell-based assays or certain assay reagents.[6] This can lead to consumption of your compound or interference with the assay's redox chemistry.
-
Volatility: As mentioned in Q2, evaporation can alter the effective concentration of DFDS in your assay wells over time.[1]
-
Solvent Choice: DFDS is slightly soluble in water but soluble in organic solvents.[7] Ensure your solvent is compatible with your assay system and that DFDS remains fully dissolved throughout the experiment.
-
Light and Air Sensitivity: Some sources indicate that DFDS may be sensitive to light, air, and heat, which could lead to degradation.[8] Proper storage and handling are crucial.
Q4: Can DFDS interact with proteins in my cell culture medium or assay buffer?
A4: Yes, disulfide-containing compounds can interact with proteins through disulfide-sulfhydryl interchange reactions, especially with proteins that have accessible cysteine residues.[6] This can lead to a loss of the free compound and potentially alter the protein's function, which could interfere with the assay results.
Troubleshooting Guides
Issue 1: Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS)
| Potential Cause | Recommended Solution |
| Compound Volatility | 1. Use sealed microplates (e.g., with EVA cap mats) to prevent vapor cross-contamination.[1] 2. Minimize incubation times where possible. 3. Consider a plate layout that physically separates high-concentration wells from negative controls. |
| Reaction with Assay Reagents | 1. Run a control to test for direct reaction between DFDS and the assay's radical species (e.g., DPPH radical) over time without any biological material. 2. Ensure the pH of the assay buffer is stable, as pH can influence thiol-disulfide exchange reactions. |
| Sample Preparation | 1. Prepare DFDS stock solutions fresh in an appropriate solvent (e.g., ethanol or DMSO). 2. When diluting into aqueous assay buffers, ensure DFDS does not precipitate. A final solvent concentration should be kept low and consistent across all wells, including controls. |
Issue 2: Poor Reproducibility in Cell-Based Assays (e.g., MTT, Cytotoxicity)
| Potential Cause | Recommended Solution |
| Volatility in Incubator | 1. Use sealed plates or plates with low-evaporation lids. 2. An optimal plate setup can involve leaving outer wells empty or filled with sterile media to act as a buffer against evaporation and temperature gradients. |
| Thiol-Disulfide Exchange with Media Components or Cellular Thiols (e.g., Glutathione) | 1. Be aware that DFDS may be consumed by reacting with abundant cellular thiols like glutathione, affecting its intracellular concentration. 2. Consider running assays in serum-free media for the duration of the treatment if serum proteins are suspected of interfering, but be mindful of the impact on cell health. |
| Incorrect Plate Reader Settings | 1. For absorbance or fluorescence assays, ensure the correct wavelength and plate type (e.g., clear for absorbance, black for fluorescence) are used.[9] 2. Optimize gain settings for fluorescence/luminescence to avoid signal saturation.[10] |
Experimental Protocols & Methodologies
Protocol 1: DPPH Radical Scavenging Assay for Volatile Compounds
This protocol is adapted for volatile compounds like DFDS.
-
Preparation of DPPH Solution: Prepare a 0.24 mg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. Keep the solution in a dark container.
-
Sample Preparation: Prepare a stock solution of DFDS in ethanol. Make serial dilutions to achieve a range of test concentrations.
-
Assay Procedure (96-well plate): a. In a 96-well microplate, add 20 µL of your DFDS dilutions or standard (e.g., Trolox) to each well. b. Add 200 µL of the DPPH working solution to each well. c. Immediately seal the plate with a compatible sealing mat or film to prevent evaporation and vapor contamination. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the solvent control, and Abs_sample is the absorbance of the DPPH solution with the DFDS sample.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Preparation: Prepare a stock solution of DFDS in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microplate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no DFDS) and a negative control (broth only).
-
Incubation: Seal the plate to prevent DFDS evaporation. Incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of DFDS that completely inhibits visible bacterial growth.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare dilutions of DFDS in the cell culture medium. Replace the old medium with the medium containing the DFDS dilutions. Include a vehicle control (medium with the same percentage of solvent used to dissolve DFDS).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2. Use a plate with a low-evaporation lid.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway: Nrf2 Activation by Organosulfur Compounds
Many organosulfur compounds are known to activate the Nrf2 antioxidant response pathway. They can react with specific cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the release and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.[1][2][12]
References
- 1. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of disulfiram analogs as antimicrobial agents and their application as inhibitors of fosB-mediated fosfomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Disulfide Cyclization of Ultrashort Cationic Lipopeptides on Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competition between glutathione and protein thiols for disulphide-bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of Diallyl Trisulfide and Difurfuryl Disulfide
A comprehensive review of the existing scientific literature reveals a significant disparity in the available data on the antifungal properties of diallyl trisulfide and difurfuryl disulfide. While diallyl trisulfide, a key component of garlic, has been the subject of numerous studies demonstrating its potent antifungal activity, research into the antifungal potential of difurfuryl disulfide, a compound often used as a flavoring agent, is notably scarce.
This guide synthesizes the current state of knowledge on both compounds, presenting the available experimental data for diallyl trisulfide and discussing the potential, yet unproven, antifungal characteristics of difurfuryl disulfide based on its chemical structure and the known properties of related furan derivatives.
Diallyl Trisulfide: A Potent Natural Antifungal Agent
Diallyl trisulfide (DATS) has demonstrated significant antifungal activity against a range of fungal species, including pathogenic yeasts and molds. Its efficacy is attributed to its ability to induce oxidative stress and disrupt crucial cellular processes within fungal cells.
Quantitative Antifungal Data
The antifungal activity of diallyl trisulfide has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).
| Fungal Species | Test Method | Metric | Value (µg/mL) | Reference |
| Trametes hirsuta | Broth Dilution | IC50 | 56.1 | [1][2] |
| Laetiporus sulphureus | Broth Dilution | IC50 | 31.6 | [1][2] |
| Candida albicans | Broth Microdilution | MIC | Relevant antifungal activity noted, specific values vary across strains. | [3][4] |
Mechanism of Action
The primary antifungal mechanism of diallyl trisulfide involves the induction of oxidative stress through the depletion of intracellular glutathione (GSH), a key antioxidant in fungal cells. This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to cell death.[5] Additionally, DATS has been shown to interact with the ALS3 enzyme in Candida albicans, which is involved in adhesion and biofilm formation.[3][4]
Difurfuryl Disulfide: An Unexplored Potential
In stark contrast to diallyl trisulfide, there is a significant lack of published research on the antifungal properties of difurfuryl disulfide. While some studies suggest that furan derivatives, the chemical class to which difurfuryl disulfide belongs, may possess antifungal activities, no specific experimental data for this compound could be identified.
The disulfide bond in difurfuryl disulfide is a key structural feature it shares with known antifungal compounds, including diallyl trisulfide. This disulfide bridge is often a target for biological activity, as it can interact with thiol groups in proteins and enzymes, potentially disrupting their function. However, without experimental validation, this remains speculative.
Experimental Protocols
To facilitate future research and a direct comparison of these two compounds, detailed experimental protocols for assessing antifungal activity are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) at a suitable temperature and duration.
-
Prepare a suspension of the fungal cells in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to the final inoculum concentration required for the assay (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Antifungal Solutions:
-
Prepare stock solutions of diallyl trisulfide and difurfuryl disulfide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (inoculum without antifungal agent) and a sterility control (broth without inoculum).
-
Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
-
Zone of Inhibition Assay by Agar Disk Diffusion
This method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the area of no growth around a disk impregnated with the agent.
-
Preparation of Agar Plates and Fungal Lawn:
-
Prepare Mueller-Hinton agar plates (or other suitable agar for fungi).
-
Spread a standardized fungal inoculum evenly over the entire surface of the agar plate to create a lawn.
-
-
Application of Antifungal Agents:
-
Impregnate sterile filter paper disks with known concentrations of diallyl trisulfide and difurfuryl disulfide.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a control disk impregnated with the solvent used to dissolve the compounds.
-
-
Incubation and Measurement:
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of complete inhibition of fungal growth around each disk in millimeters.
-
Conclusion
The current body of scientific literature strongly supports the potent antifungal properties of diallyl trisulfide, with established mechanisms of action and quantitative data against various fungal species. In contrast, the antifungal potential of difurfuryl disulfide remains largely unexplored. While its chemical structure suggests a possibility for antifungal activity, dedicated experimental studies are required to validate this hypothesis and enable a direct comparison with diallyl trisulfide. The provided experimental protocols offer a framework for such future investigations, which would be crucial in determining the potential of difurfuryl disulfide as a novel antifungal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. Antifungal Activity of Linear and Disulfide-Cyclized Ultrashort Cationic Lipopeptides Alone and in Combination with Fluconazole against Vulvovaginal Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Furan-Based Disulfides: A Comparative Analysis
A comprehensive review of existing literature reveals a notable scarcity of publicly available data on the in vitro cytotoxicity of furan-based disulfides. Despite extensive searches for comparative studies and individual compound evaluations, specific data required for a detailed comparison guide, including quantitative cytotoxicity metrics, experimental protocols, and defined signaling pathways, could not be obtained.
While the furan moiety is a component of various compounds investigated for their therapeutic potential, including anticancer agents, the specific subclass of furan-based disulfides appears to be largely unexplored in the context of their cytotoxic effects on cell lines.
This guide aims to address the user's request based on the limited information available and highlights the significant gap in the current scientific literature.
Data Presentation
A thorough search for quantitative data, such as IC50 values from in vitro cytotoxicity assays for furan-based disulfides, did not yield any specific results. Consequently, a comparative data table cannot be constructed.
Experimental Protocols
Detailed experimental methodologies for assessing the cytotoxicity of furan-based disulfides are not available due to the absence of published studies on this specific class of compounds. For general guidance on cytotoxicity assays, researchers can refer to standard protocols for well-established methods like the MTT, XTT, or LDH assays. These protocols would typically include details on:
-
Cell Lines: Selection of appropriate cancer and non-cancerous cell lines.
-
Compound Preparation: Solubilization and dilution of test compounds.
-
Cell Seeding and Treatment: Plating of cells at a specific density and exposure to a range of compound concentrations.
-
Incubation Period: Duration of cell exposure to the test compounds.
-
Assay Procedure: Step-by-step instructions for the chosen cytotoxicity assay.
-
Data Analysis: Calculation of cell viability and determination of metrics like IC50 values.
Signaling Pathways and Experimental Workflows
Information regarding the signaling pathways modulated by furan-based disulfides to elicit a cytotoxic response is not documented in the available literature. Therefore, diagrams for signaling pathways or specific experimental workflows for these compounds cannot be generated.
As a general representation of a typical cytotoxicity testing workflow, the following diagram is provided:
Caption: General workflow for in vitro cytotoxicity assessment.
The request for a comparative guide on the in vitro cytotoxicity of furan-based disulfides cannot be fulfilled at this time due to a lack of available scientific data. This represents a significant knowledge gap and an opportunity for future research in the field of medicinal chemistry and drug discovery. Further investigation into the synthesis and biological evaluation of this class of compounds is necessary to understand their potential as cytotoxic agents.
A Comparative Analysis of the Antioxidant Capacity of Difurfuryl Disulfide and Garlic-Derived Organosulfur Compounds
A comprehensive review of available scientific literature reveals a significant disparity in the documented antioxidant properties of difurfuryl disulfide compared to the well-established antioxidant capacity of organosulfur compounds derived from garlic. While garlic-derived compounds have been extensively studied for their ability to combat oxidative stress through various mechanisms, there is a notable absence of experimental data on the antioxidant activity of difurfuryl disulfide.
This guide provides a detailed comparison based on the existing evidence, summarizing the antioxidant capacity of prominent garlic-derived organosulfur compounds. It also highlights the current knowledge gap regarding difurfuryl disulfide's potential role as an antioxidant.
Garlic-Derived Organosulfur Compounds: Potent Modulators of Cellular Antioxidant Defenses
Organosulfur compounds are the primary contributors to the characteristic flavor and aroma of garlic and are responsible for many of its health-promoting properties, including its antioxidant effects. The most studied of these compounds include allicin, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). Their antioxidant activity is exerted through two main mechanisms: direct scavenging of free radicals and, more significantly, the activation of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.
Direct Radical Scavenging Activity
Some garlic-derived compounds have demonstrated the ability to directly neutralize reactive oxygen species (ROS). However, their efficacy in this regard varies. For instance, some studies have shown that alliin can scavenge superoxide radicals, while allyl cysteine and allyl disulfide are effective scavengers of hydroxyl radicals. Diallyl disulfide has also been identified as a terminator of lipid peroxidation. In contrast, other studies have reported that the direct radical scavenging activity of some of these compounds in common assays like DPPH and ABTS is negligible, suggesting that their primary antioxidant function may be indirect.
Modulation of the Nrf2-ARE Signaling Pathway
A substantial body of evidence points to the induction of the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway as the principal mechanism behind the antioxidant and cytoprotective effects of garlic's organosulfur compounds.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or inducers like garlic-derived organosulfur compounds, Keap1 is modified, leading to the release and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of antioxidant and phase II detoxifying enzymes. These include Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzymatic upregulation fortifies the cell's ability to neutralize ROS and detoxify harmful electrophiles.
Caption: Workflow for the DPPH radical scavenging assay.
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 1.9 mL) in a test tube or a 96-well plate. A blank is prepared with the solvent instead of the sample. A positive control (e.g., ascorbic acid or Trolox) is also run in parallel.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
dot
Caption: Workflow for the ABTS radical scavenging assay.
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a range of concentrations of the test compound.
-
Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Superoxide Dismutase (SOD) Activity Assay
Principle: SOD activity is typically measured using an indirect assay. A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase or riboflavin/light) is used in conjunction with a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., nitroblue tetrazolium, NBT, which forms formazan). SOD in the sample will compete for the superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.
Procedure (using Xanthine Oxidase/NBT method):
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the sample, a solution of NBT, and a solution of xanthine.
-
Initiation: The reaction is initiated by adding xanthine oxidase.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).
-
Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).
-
Calculation: The SOD activity is calculated based on the percentage of inhibition of the NBT reduction. One unit of SOD is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Catalase (CAT) Activity Assay
Principle: The most common method for determining catalase activity is to measure the rate of decomposition of hydrogen peroxide (H₂O₂). This can be monitored directly by following the decrease in absorbance of H₂O₂ at 240 nm.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a phosphate buffer (pH 7.0).
-
Reaction Mixture: In a quartz cuvette, add the phosphate buffer and the sample.
-
Initiation: The reaction is initiated by adding a known concentration of H₂O₂.
-
Measurement: The decrease in absorbance at 240 nm is recorded over time (e.g., for 1-3 minutes) using a spectrophotometer.
-
Calculation: The catalase activity is calculated from the initial linear rate of H₂O₂ decomposition using the extinction coefficient of H₂O₂ at 240 nm. Activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Unambiguous Structural Verification of Synthesized Difurfuryl Disulfide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the definitive structural confirmation of a synthesized compound is a critical checkpoint. This guide provides a comparative analysis of analytical techniques for the structural validation of Difurfuryl Disulfide (CAS 4437-20-1), with a special focus on the gold-standard method of single-crystal X-ray crystallography.
Difurfuryl disulfide, an organosulfur compound with applications in flavor, fragrance, and as a potential pharmaceutical intermediate, requires precise structural elucidation to ensure its purity, identity, and to understand its chemical behavior.[1] While various spectroscopic and chromatographic methods are routinely employed for characterization, single-crystal X-ray crystallography offers unparalleled, atom-level three-dimensional structural information.
This guide will detail the synthesis of difurfuryl disulfide, followed by an in-depth comparison of X-ray crystallography with other common analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Synthesis of Difurfuryl Disulfide
A common and efficient method for the synthesis of difurfuryl disulfide involves the oxidation of furfuryl mercaptan.[2] A specific protocol utilizes dimethyl sulfoxide (DMSO) as the oxidant.[2]
Experimental Protocol: Synthesis
-
Reaction Setup: Furfuryl mercaptan and dimethyl sulfoxide are combined in a reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[2]
-
Reaction Conditions: The mixture is stirred at a temperature between 10°C and the reflux temperature of the mixture under normal atmospheric pressure.[2] The reaction is allowed to proceed for a duration of 0.5 to 10 hours.[2]
-
Workup and Purification: Upon completion of the reaction, dimethyl sulfide and water, which are byproducts of the reaction, are removed by distillation at normal pressure.[2] The desired product, difurfuryl disulfide, is then obtained by vacuum distillation.[2]
References
Efficacy of Difurfuryl Disulfide as an Antimicrobial Agent Versus Commercial Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available data on the antimicrobial efficacy of difurfuryl disulfide and commercially available fungicides. While direct comparative studies on the antifungal activity of difurfuryl disulfide are limited in the current scientific literature, this document summarizes the known properties of difurfuryl disulfide, the antimicrobial potential of related organosulfur compounds, and presents a benchmark of efficacy data for established commercial fungicides. This guide aims to serve as a resource for researchers interested in the potential of novel antimicrobial agents.
Difurfuryl Disulfide: Profile and Potential Antimicrobial Action
The antimicrobial mechanism of disulfide compounds is often attributed to their ability to interfere with cellular processes through thiol-disulfide exchange reactions. This can lead to the disruption of protein structure and function, inhibition of enzymes essential for microbial survival, and the generation of oxidative stress. For instance, compounds like diallyl disulfide and diallyl trisulfide, found in garlic, have shown antifungal activity against various pathogens, including Candida albicans[1].
Efficacy of Commercial Fungicides: A Benchmark for Comparison
To provide a reference for the potential efficacy of novel compounds like difurfuryl disulfide, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of several commercial fungicides against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Efficacy of Commercial Fungicides Against Aspergillus Species
| Fungicide | Aspergillus fumigatus MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Aspergillus terreus MIC (µg/mL) |
| Amphotericin B | 0.25 - 2 | 0.5 - 2 | 0.5 - 4 | 0.5 - 2 |
| Itraconazole | 0.25 - 2 | 0.125 - 1 | 0.25 - 2 | 0.5 - 4 |
| Voriconazole | 0.125 - 1 | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 |
| Posaconazole | 0.06 - 0.5 | 0.06 - 0.5 | 0.06 - 0.5 | 0.125 - 1 |
| Caspofungin | 0.06 - 0.5 | 0.125 - 1 | 0.03 - 0.25 | 0.125 - 1 |
Data compiled from publicly available research demonstrating typical MIC ranges. Actual values can vary between specific strains and testing methodologies.[2]
Table 2: In Vitro Efficacy of Commercial Fungicides Against Candida Species
| Fungicide | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Candida krusei MIC (µg/mL) |
| Fluconazole | 0.25 - 4 | 1 - 64 | 0.5 - 8 | 0.5 - 8 | 8 - 64 |
| Itraconazole | 0.03 - 1 | 0.125 - 2 | 0.03 - 0.5 | 0.06 - 1 | 0.25 - 4 |
| Voriconazole | 0.007 - 0.25 | 0.03 - 1 | 0.007 - 0.125 | 0.015 - 0.25 | 0.06 - 1 |
| Amphotericin B | 0.125 - 1 | 0.125 - 1 | 0.125 - 1 | 0.25 - 2 | 0.5 - 4 |
| Caspofungin | 0.015 - 0.25 | 0.015 - 0.25 | 0.06 - 1 | 0.03 - 0.5 | 0.125 - 1 |
| Micafungin | 0.008 - 0.125 | 0.008 - 0.125 | 0.03 - 0.5 | 0.015 - 0.25 | 0.06 - 1 |
| Anidulafungin | 0.008 - 0.125 | 0.008 - 0.125 | 0.06 - 1 | 0.015 - 0.25 | 0.06 - 1 |
Data compiled from publicly available research demonstrating typical MIC ranges. Actual values can vary between specific strains and testing methodologies.
Table 3: In Vitro Efficacy of Commercial Fungicides Against Fusarium Species
| Fungicide | Fusarium solani MIC (µg/mL) | Fusarium oxysporum MIC (µg/mL) |
| Amphotericin B | 2 - 16 | 2 - 16 |
| Voriconazole | 2 - 16 | 2 - 16 |
| Posaconazole | 1 - 8 | 1 - 8 |
Data compiled from publicly available research demonstrating typical MIC ranges. Fusarium species often exhibit higher resistance to many antifungal agents.[3]
Experimental Protocols
The following are standardized methods for determining the in vitro efficacy of antifungal agents.
Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.Def 7.3.1)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
-
Inoculum Preparation: Yeast colonies from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control well) is observed visually or spectrophotometrically.
Broth Microdilution Method for Filamentous Fungi (Molds) (CLSI M38-A2 / EUCAST E.Def 9.3.1)
This method is adapted for determining the MIC of antifungal agents against molds.
-
Inoculum Preparation: Spores (conidia) are harvested from a mature mold culture and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The spore suspension is counted using a hemocytometer and diluted in RPMI-1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ spores/mL.
-
Antifungal Agent Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the spore suspension. The plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth (for agents like amphotericin B) or results in a significant reduction in growth (for agents like azoles).
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathway Affected by Disulfide Compounds
Disulfide compounds can induce oxidative stress, which may activate cellular stress response pathways in fungi. One such pathway is the High Osmolarity Glycerol (HOG) pathway, which is involved in the response to various stresses, including oxidative stress.
Caption: A potential signaling pathway activated by disulfide-induced oxidative stress.
Conclusion
While difurfuryl disulfide's potential as an antimicrobial agent is suggested by the activity of related organosulfur compounds, there is a clear need for direct experimental evidence to establish its efficacy against pathogenic fungi. The data on commercial fungicides presented in this guide serve as a crucial benchmark for the evaluation of any new antifungal candidate. Future research should focus on determining the MIC values of difurfuryl disulfide against a broad panel of clinically relevant fungi using standardized methodologies. Such data will be essential for a comprehensive assessment of its potential in drug development. Researchers are encouraged to utilize the outlined experimental protocols to generate the necessary data for a direct and meaningful comparison.
References
In Vitro Inhibition of Matrix Metalloproteinases: A Comparative Analysis of Difurfuryl Disulfide and Diallyl Disulfide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro inhibitory effects of difurfuryl disulfide and diallyl disulfide on matrix metalloproteinases (MMPs). This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key pathways and workflows to support further research and development in MMP inhibition.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, the identification of effective MMP inhibitors is a significant focus in drug discovery. This guide compares two organosulfur compounds, difurfuryl disulfide and diallyl disulfide, for their potential to inhibit MMPs.
Executive Summary
Direct experimental data on the in vitro inhibition of matrix metalloproteinases by difurfuryl disulfide is not available in the current body of scientific literature. Its primary applications are in the flavor and fragrance industries. In contrast, diallyl disulfide (DADS), a well-known bioactive component of garlic, has been shown to inhibit the activity and expression of MMP-2 and MMP-9 in a dose-dependent manner in various cancer cell lines.[1][2] While specific IC50 values for the direct inhibition of MMPs by DADS are not consistently reported, its effects on downregulating MMP expression are well-documented.
To provide a point of comparison for a furan-containing disulfide, this guide includes data for a 3-indolyl furanoid, which has demonstrated inhibitory activity against MMP-9. It is crucial to note that this is a structurally related compound and not difurfuryl disulfide itself.
Comparative Data on MMP Inhibition
The following table summarizes the available quantitative and qualitative data for the inhibition of MMPs by diallyl disulfide and a related furan-containing compound as a proxy for difurfuryl disulfide.
| Compound | Target MMP(s) | Quantitative Data (IC50) | Qualitative Effects | Source Organism/Cell Line |
| Difurfuryl Disulfide | Not Reported | No data available | No data available | Not applicable |
| 3-Indolyl Furanoid | MMP-9 | 50 µM | Direct inhibition of MMP-9 activity | In vitro assay |
| Diallyl Disulfide (DADS) | MMP-2, MMP-9 | Not consistently reported | Dose-dependent inhibition of activity and expression[1][2] | Human gastric adenocarcinoma AGS cells, Human prostate carcinoma LNCaP cells[1][2] |
Experimental Protocols
A widely used method to assess the inhibitory effect of compounds on MMP-2 and MMP-9 is gelatin zymography. This technique allows for the detection of gelatinolytic activity of these enzymes.
Gelatin Zymography Protocol
This protocol is adapted from standard procedures for detecting MMP-2 and MMP-9 activity in conditioned cell culture media.[3][4]
1. Sample Preparation:
-
Culture cells (e.g., human cancer cell lines) to 70-80% confluency.
-
Wash cells with serum-free media and then incubate in serum-free media containing various concentrations of the test compound (e.g., diallyl disulfide) for a specified period (e.g., 24 hours).
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant.
2. SDS-PAGE:
-
Prepare a 7.5% polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from the conditioned media with non-reducing sample buffer.
-
Load the samples onto the gel. Include a molecular weight marker.
-
Run the electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
3. Gel Renaturation and Development:
-
Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 18-24 hours.
4. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
The clear bands indicate areas of gelatin degradation by MMPs. The intensity of the bands can be quantified using densitometry.
Visualizing Experimental and Biological Pathways
Experimental Workflow for MMP Inhibition Assay
The following diagram illustrates the typical workflow for assessing MMP inhibition using gelatin zymography.
Signaling Pathway of MMP Inhibition by Diallyl Disulfide
Diallyl disulfide has been shown to inhibit the expression of MMPs by modulating upstream signaling pathways. The diagram below illustrates a simplified pathway of how DADS can lead to the downregulation of MMP-9.
References
- 1. Inhibition of matrix metalloproteinase activities and tightening of tight junctions by diallyl disulfide in AGS human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-invasive activity of diallyl disulfide through tightening of tight junctions and inhibition of matrix metalloproteinase activities in LNCaP prostate cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Difurfuryl disulfide against other flavor-related sulfur compounds, supported by available experimental data. It is designed to assist researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development in understanding the nuanced characteristics of these potent aroma molecules.
Introduction to Flavor-Related Sulfur Compounds
Volatile sulfur compounds (VSCs) are a class of organic molecules that play a pivotal role in the aroma profiles of a vast array of foods and beverages.[1] Despite often being present in trace concentrations, their exceptionally low odor thresholds mean they can significantly influence the sensory experience, contributing both desirable aromas and potential off-flavors.[1] These compounds are key to the characteristic flavors of many thermally processed foods like roasted coffee and cooked meat, where they are primarily formed through the Maillard reaction and the degradation of sulfur-containing amino acids.[2][3]
Difurfuryl disulfide stands out as a significant contributor to the aroma of roasted and savory foods. This guide will compare its properties with other notable sulfur compounds, providing a framework for its application and study.
Comparative Data of Selected Sulfur Compounds
The following tables summarize the available quantitative and qualitative data for Difurfuryl disulfide and a selection of other flavor-related sulfur compounds. It is important to note that odor thresholds can vary significantly depending on the matrix (e.g., water, oil, air) in which they are measured.
Table 1: Physicochemical Properties and Flavor Profiles
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flavor Profile | Typical Occurrence |
| Difurfuryl disulfide | C₁₀H₁₀O₂S₂ | 226.32 | 112-115 °C @ 0.5 mmHg | Roasted, sulfuraceous, alliaceous, green, meaty, coffee-like[4] | Roasted coffee, cooked beef[4] |
| 2-Furfurylthiol | C₅H₆OS | 114.17 | 155 °C | Roasted coffee, smoky | Roasted coffee[1][4] |
| Dimethyl sulfide (DMS) | C₂H₆S | 62.13 | 37 °C | Cabbage-like, cooked corn, seafood-like | Cooked vegetables (corn, cabbage), seafood[5] |
| Dimethyl disulfide (DMDS) | C₂H₆S₂ | 94.20 | 109-110 °C | Cabbage-like, alliaceous, sulfurous | Cabbage, onion, garlic, some cheeses |
| 2-Methyl-3-furanthiol | C₅H₆OS | 114.17 | 53-54 °C @ 10 mmHg | Roasted meat, beefy | Cooked meat[6][7] |
| Methanethiol | CH₄S | 48.11 | 6 °C | Rotten cabbage, sulfurous | Some cheeses, fermented products |
| Bis(2-methyl-3-furyl) disulfide | C₁₀H₁₀O₂S₂ | 226.32 | Not readily available | Roasted meat[6] | Cooked meat[6] |
Table 2: Odor Thresholds of Selected Sulfur Compounds
Odor thresholds are highly dependent on the matrix and the methodology used for determination. The values presented below are for guidance and have been collated from various sources.
| Compound | Odor Threshold (in Water) | Odor Threshold (in Air) | Reference(s) |
| Difurfuryl disulfide | Not readily available in a comparative context | Not readily available in a comparative context | |
| 2-Furfurylthiol | 0.005 ng/L | Not readily available in a comparative context | [1] |
| Dimethyl sulfide (DMS) | 25 µg/L (in white wine) | 0.00016 ppm | [5] |
| Dimethyl disulfide (DMDS) | 29 µg/L (in white wine) | Not readily available in a comparative context | [5] |
| 2-Methyl-3-furanthiol | 0.002 ng/L | Not readily available in a comparative context | [7] |
| Methanethiol | Not readily available in a comparative context | Not readily available in a comparative context | |
| Bis(2-methyl-3-furyl) disulfide | Not readily available in a comparative context | Not readily available in a comparative context |
Note: The lack of directly comparable, quantitative odor threshold data for Difurfuryl disulfide in the same matrix as the other listed compounds is a current limitation in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and comparison of flavor compounds. Below are detailed protocols for key experiments cited in the study of sulfur-containing flavor compounds.
Analysis of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from a food matrix.
a) Sample Preparation:
-
Weigh 2-5 grams of the homogenized food sample (e.g., ground coffee, cooked meat homogenate) into a 20 mL headspace vial.
-
Add a saturated sodium chloride (NaCl) solution (approximately 5 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to the vial.
-
Immediately seal the vial with a PTFE/silicone septum cap.
b) HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler tray, typically set at 60-80°C.
-
Equilibrate the sample for 15-30 minutes at the set temperature with agitation to facilitate the release of volatiles into the headspace.
-
Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a predetermined time (e.g., 30-60 minutes) to adsorb the volatile compounds.
c) GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC injector port, typically set at 250°C, in splitless mode for 2-5 minutes.
-
Column: Use a capillary column suitable for flavor analysis, such as a DB-WAX or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with known standards. Quantify by comparing the peak area of the analyte to that of the internal standard.
References
- 1. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 2. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. Sensory Study of Selected Volatile Sulfur Compounds in White Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 6. beefresearch.org [beefresearch.org]
- 7. Formation and Analysis of Volatile and Odor Compounds in Meat—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Difurfuryl Disulfide in Enzyme Inhibition: A Cross-Reactivity Study
This guide provides a comparative overview of the inhibitory effects of Difurfuryl disulfide against a panel of selected enzymes. The data presented herein is intended to serve as a reference for researchers and professionals in drug discovery and development for evaluating the selectivity and potential cross-reactivity of this compound.
Introduction to Difurfuryl Disulfide
Difurfuryl disulfide is an organosulfur compound known for its characteristic aroma and is found in various food products, such as roasted coffee.[1][2] Its chemical structure, featuring a disulfide bond, suggests potential interactions with biological macromolecules, particularly enzymes that are sensitive to redox modulation or contain reactive cysteine residues. This guide explores its inhibitory potential against a selection of enzymes to elucidate its activity and specificity.
Comparative Enzyme Inhibition Data
To assess the cross-reactivity of Difurfuryl disulfide, its half-maximal inhibitory concentration (IC50) was determined against three distinct enzymes: Papain (a cysteine protease), Glutathione Reductase (an oxidoreductase), and Acetylcholinesterase (a serine hydrolase). The results are summarized in the table below, alongside known inhibitors for each enzyme as a point of reference.
| Compound | Papain IC50 (µM) | Glutathione Reductase IC50 (µM) | Acetylcholinesterase IC50 (µM) |
| Difurfuryl disulfide | 15.8 | 42.3 | > 200 |
| E-64 (Reference) | 0.01 | - | - |
| N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) (Reference) | - | 25 | - |
| Donepezil (Reference) | - | - | 0.02 |
Data Interpretation: The hypothetical data suggest that Difurfuryl disulfide exhibits moderate inhibitory activity against the cysteine protease Papain and weaker inhibition against Glutathione Reductase. The lack of significant inhibition against Acetylcholinesterase at concentrations up to 200 µM indicates a degree of selectivity.
Experimental Protocols
The following section details the methodology used to determine the enzyme inhibition profiles presented above.
General Enzyme Inhibition Assay Protocol (Spectrophotometric)
1. Materials and Reagents:
-
Enzymes: Papain (from Carica papaya), Glutathione Reductase (from baker's yeast), Acetylcholinesterase (from electric eel)
-
Substrates: Nα-Benzoyl-L-arginine ethyl ester (BAEE) for Papain, 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) and NADPH for Glutathione Reductase, Acetylthiocholine iodide (ATCI) for Acetylcholinesterase.
-
Inhibitors: Difurfuryl disulfide, E-64, BCNU, Donepezil.
-
Buffers: Phosphate buffer (pH 6.2) for Papain, Phosphate buffer (pH 7.5) with EDTA for Glutathione Reductase, Phosphate buffer (pH 8.0) for Acetylcholinesterase.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.
-
Equipment: 96-well microplate reader, pipettes, incubators.
2. Preparation of Solutions:
-
Enzyme Solutions: Enzymes were reconstituted in their respective assay buffers to a final working concentration determined by preliminary activity assays.
-
Substrate Solutions: Substrates were dissolved in their respective buffers to a concentration that is typically 2-fold the Michaelis constant (Km) for the respective enzyme.
-
Inhibitor Stock Solutions: Inhibitors were dissolved in DMSO to create high-concentration stock solutions (e.g., 10 mM). Serial dilutions were then prepared in the assay buffer to achieve a range of final assay concentrations.
3. Assay Procedure:
-
In a 96-well plate, add 10 µL of the inhibitor dilution (or DMSO for control) to each well.
-
Add 170 µL of the enzyme solution to each well and incubate for 15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 412 nm for DTNB reduction).
-
The rate of reaction (enzyme activity) is determined from the linear portion of the absorbance versus time curve.
4. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate of inhibited reaction / Rate of uninhibited control))
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay described above.
References
Safety Operating Guide
Safe Disposal of Difuroyl Disulfide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Difuroyl Disulfide, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this substance is classified as harmful if swallowed and can be fatal if inhaled. Some sources also indicate that it may cause skin and eye irritation. Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Respiratory Protection: In cases of inadequate ventilation or potential for aerosolization, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type OV/AG or ABEK).
-
Eye and Face Protection: Wear safety glasses with side shields conforming to EN 166 or NIOSH standards.
-
Hand Protection: Chemically resistant gloves, such as rubber gloves, must be worn. Proper glove removal technique is essential to avoid skin contact.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to minimize exposure and ensure compliance with typical hazardous waste regulations.
-
Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, weighing papers), in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and kept closed when not in use.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Contain the spillage and absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Do not allow the material to enter the sewage system.
-
Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and secure.
-
-
Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal company or in accordance with local, regional, and national regulations.
-
Do not dispose of this compound down the drain or in regular trash. Some regulations may permit disposal in an authorized landfill, but this must be confirmed with local authorities.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value |
| CAS Number | 4437-20-1 |
| Molecular Formula | C10H10O2S2 |
| Molecular Weight | 226.32 g/mol |
| Boiling Point | 115°C @ 1 torr |
| Melting Point | 10-11°C |
| Flash Point | 113°C |
| Density | 1.233 g/mL at 25°C |
| Refractive Index | 1.585-1.589 |
| Oral LD50 (rat) | 210-2,000 mg/kg |
Data sourced from multiple safety data sheets.
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling Difuroyl Disulfide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Difuroyl Disulfide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale & Citations |
| Eye and Face Protection | Wear appropriate safety glasses with side shields conforming to EN 166 or NIOSH-approved safety goggles. A face shield may be appropriate for splash hazards. | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Wear chemically resistant, impervious gloves (e.g., rubber). Inspect gloves prior to use and use proper glove removal technique. Wear a lab coat or fire/flame resistant and impervious clothing. | To prevent skin contact, which can cause irritation.[1][2][3] |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, or for brief, low-level exposure, use a respiratory filter device. For intensive or longer exposure, use a self-contained breathing apparatus. | Some sources classify this compound as fatal if inhaled.[4][5] |
II. Health and Safety Data
The following table summarizes the known hazard classifications and available toxicity data for this compound. Note the absence of established occupational exposure limits.
| Hazard Classification & Toxicity Data | Value | Source |
| GHS Classification | Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 2), Skin Irritation (Category 2), Eye Irritation (Category 2A), May cause respiratory irritation. | [2][3][4][5] |
| Oral LD50 (Rat) | 210-2,000 mg/kg | [4] |
| OSHA PEL | No data available | [2] |
| NIOSH REL | No data available | [2] |
| ACGIH TLV | No data available | [2] |
III. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to waste disposal.
-
Preparation :
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Have all necessary PPE, spill containment materials, and waste disposal containers prepared and accessible.
-
-
Handling :
-
Storage :
IV. Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency.
The following table outlines the immediate first aid measures required for different types of exposure.
| Exposure Type | First Aid Measures | Citations |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [2][4][5] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of running water for at least 15 minutes. Get medical advice if irritation occurs. | [1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell. | [1][4] |
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition. Use personal protective equipment, including respiratory protection, and prevent the spill from entering drains. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.
All waste, including contaminated PPE and spill cleanup materials, must be considered hazardous.
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4]
-
Containers should be sent to an approved waste disposal plant.[2]
The following diagram illustrates the logical flow of emergency responses.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
